Naloxegol oxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIRXLCPODKLG-VUTNLTPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159395 | |
| Record name | Naloxegol oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354744-91-4 | |
| Record name | Naloxegol oxalate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxegol oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALOXEGOL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Gastrointestinal Mechanism of Action of Naloxegol Oxalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a polyethylene glycol (PEG)ylated derivative of naloxone designed to mitigate opioid-induced constipation (OIC) without compromising the central analgesic effects of opioids. This technical guide elucidates the core mechanism of action of naloxegol oxalate within the gastrointestinal (GI) tract, presenting a compilation of quantitative data from pivotal preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.
The primary mechanism of naloxegol involves its selective antagonism of mu-opioid receptors in the enteric nervous system. Opioids, widely prescribed for pain management, bind to these peripheral receptors, leading to a cascade of effects that culminate in constipation, including decreased GI motility, increased fluid absorption, and reduced intestinal secretions. Naloxegol, by competitively binding to these same receptors with high affinity, effectively displaces opioid agonists and reverses these downstream effects.
A key molecular feature of naloxegol is its PEGylation, which increases its molecular weight and hydrophilicity. This modification, coupled with its recognition as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, severely restricts its ability to cross into the central nervous system (CNS). This peripheral selectivity is the cornerstone of its therapeutic utility, allowing it to counteract the constipating effects of opioids in the gut while preserving their pain-relieving actions in the brain and spinal cord.
This guide provides a comprehensive overview of the in vitro receptor binding and functional activity, in vivo effects on gastrointestinal transit, and the pivotal clinical trial data that underpin our understanding of naloxegol's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of naloxegol.
Table 1: In Vitro Receptor Binding Affinity of Naloxegol
| Receptor Subtype | Ligand | Ki (nmol/L) | Cell Line | Reference |
| Mu-opioid | Naloxegol | 7.42 | CHO | [1] |
| Kappa-opioid | Naloxegol | 8.65 | CHO | [1] |
| Delta-opioid | Naloxegol | 203.0 | CHO | [1] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Antagonism of Morphine-Induced Effects by Naloxegol in Rats
| Effect | Naloxegol ED50 (mg/kg, oral) | Naloxone ED50 (mg/kg, oral) | Reference |
| Inhibition of GI Transit | 23.1 | 0.69 | |
| Antinociception (Hot Plate Assay) | 55.4 | 1.14 |
ED50 (median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Table 3: Clinical Efficacy of Naloxegol in Patients with Opioid-Induced Constipation (KODIAC-4 & KODIAC-5 Trials)
| Endpoint | Naloxegol 25 mg | Placebo | p-value | Reference |
| KODIAC-4 | [2][3] | |||
| Response Rate (%) | 44 | 29 | 0.001 | |
| Median Time to First Post-Dose SBM (hours) | 6 | 36 | <0.001 | |
| KODIAC-5 | ||||
| Response Rate (%) | 40 | 29 | 0.021 | |
| Median Time to First Post-Dose SBM (hours) | 12 | 37 | <0.001 |
Response rate was defined as ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM for ≥9 of 12 weeks and for ≥3 of the final 4 weeks.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of naloxegol for mu-, kappa-, and delta-opioid receptors.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human mu-, kappa-, or delta-opioid receptors were used.
-
Assay Conditions: Competitive inhibition binding assays were performed in a 96-well plate format. The assay buffer for the mu-opioid receptor binding assay was supplemented with 100 mM NaCl.
-
Radioligands: Specific radioligands for each receptor subtype were used at a fixed concentration.
-
Competition: A range of concentrations of unlabeled naloxegol was incubated with the membranes and the radioligand.
-
Incubation: The plates were incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were determined by nonlinear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
Objective: To assess the agonist and antagonist activity of naloxegol at the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes from human embryonic kidney (HEK-293) cells stably expressing the human mu-opioid receptor were utilized.
-
Assay Buffer: The assay was conducted in a buffer containing HEPES, NaOH, NaCl, EDTA, MgCl2, and dithiothreitol (DTT).
-
Assay Components: The reaction mixture included the cell membranes, guanosine diphosphate (GDP), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Mode: To test for agonist activity, increasing concentrations of naloxegol were added to the reaction mixture.
-
Antagonist Mode: To assess antagonist activity, a fixed concentration of a known mu-opioid agonist (e.g., DAMGO) was added along with increasing concentrations of naloxegol.
-
Incubation: The reaction was incubated to allow for G-protein activation and [35S]GTPγS binding.
-
Separation and Detection: The reaction was terminated by filtration, and the amount of bound [35S]GTPγS was measured by liquid scintillation counting.
-
Data Analysis: The data were analyzed to determine the EC50 (for agonists) or the pA2 (for antagonists), which is a measure of antagonist potency.
In Vivo Gastrointestinal Transit Model (Rat)
Objective: To evaluate the ability of naloxegol to antagonize morphine-induced inhibition of gastrointestinal transit.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Treatment Groups: Rats were randomized to receive either vehicle, morphine alone, or morphine in combination with varying oral doses of naloxegol or naloxone.
-
Drug Administration: Morphine was administered intravenously, while naloxegol and naloxone were given orally.
-
Charcoal Meal: A charcoal meal, a non-absorbable marker, was administered orally after the drug treatments.
-
Transit Measurement: After a set period, the animals were euthanized, and the small intestine was carefully removed. The total length of the small intestine and the distance traveled by the charcoal meal were measured.
-
Data Analysis: The gastrointestinal transit was expressed as the percentage of the total length of the small intestine that the charcoal meal had traversed. The ED50 for the antagonism of morphine's effect was calculated.
Mandatory Visualizations
Caption: Signaling pathway of opioid action and naloxegol antagonism in the enteric nervous system.
Caption: Experimental workflow for characterizing the mechanism of action of naloxegol.
Caption: Mechanism of peripheral restriction of naloxegol at the blood-brain barrier.
References
- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Pharmacodynamics of Naloxegol: A Peripherally Acting Mu-Opioid Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a significant therapeutic agent for the management of opioid-induced constipation (OIC), a prevalent and often debilitating side effect of opioid therapy. This technical guide provides a comprehensive overview of the pharmacodynamics of naloxegol, detailing its mechanism of action, receptor binding affinity, and its effects on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this targeted therapy.
Mechanism of Action
Naloxegol is a PEGylated derivative of naloxone, an opioid antagonist.[1] The attachment of a polyethylene glycol (PEG) moiety to the naloxone molecule increases its molecular size and polarity.[2] This structural modification is crucial as it restricts naloxegol's ability to cross the blood-brain barrier (BBB).[1][3] Consequently, naloxegol selectively antagonizes mu-opioid receptors in the gastrointestinal (GI) tract without interfering with the centrally mediated analgesic effects of opioids.[2] Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the BBB, which further limits its central nervous system (CNS) penetration.
In the periphery, particularly in the enteric nervous system of the GI tract, opioids bind to mu-opioid receptors, leading to a cascade of events that result in constipation. These effects include decreased intestinal motility, increased fluid absorption, and reduced intestinal secretions. Naloxegol competitively binds to these peripheral mu-opioid receptors, thereby inhibiting the effects of opioid agonists and restoring normal bowel function.
Receptor Binding and Affinity
In vitro studies have demonstrated naloxegol's high affinity for the mu-opioid receptor. It also exhibits affinity for kappa-opioid receptors and a much lower affinity for delta-opioid receptors.
| Parameter | Receptor | Value | Reference |
| Inhibition Constant (Ki) | Mu-Opioid | 7.42 nmol/l | |
| Kappa-Opioid | 8.65 nmol/l | ||
| Delta-Opioid | 203.0 nmol/l | ||
| pA2 Value | Mu-Opioid | 7.95 |
Table 1: Naloxegol Receptor Binding Affinity
The pA2 value indicates that naloxegol is a competitive antagonist at the mu-opioid receptor.
In Vivo Pharmacodynamics
Preclinical studies in animal models have further elucidated the peripheral selectivity of naloxegol. In rat models, orally administered naloxegol effectively antagonized morphine-induced delays in gastrointestinal transit without significantly reversing centrally mediated analgesia.
| Parameter | Assay | Naloxegol ED50 (mg/kg, p.o.) | Naloxone ED50 (mg/kg, p.o.) | Reference |
| Peripheral Effect | Antagonism of morphine-induced inhibition of gastrointestinal transit | 23.1 | 0.69 | |
| Central Effect | Antagonism of morphine-induced antinociception (hot plate assay) | 55.4 | 1.14 |
Table 2: In Vivo Efficacy of Naloxegol in Rat Models
Clinical Efficacy
The clinical efficacy of naloxegol in treating OIC in adult patients with chronic non-cancer pain was established in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: KODIAC-4 and KODIAC-5.
| Endpoint | Study | Naloxegol 12.5 mg | Naloxegol 25 mg | Placebo | Reference |
| Responder Rate (%) * | KODIAC-4 | 40.8% (p=0.02 vs placebo) | 44.4% (p=0.001 vs placebo) | 29.4% | |
| KODIAC-5 | 35.5% | 39.7% (p=0.021 vs placebo) | 29.3% | ||
| Median Time to First Post-Dose SBM (hours) | KODIAC-4 | 12.0 | 5.9 | 35.8 | |
| KODIAC-5 | 29.6 | 12.3 | 37.2 |
Table 3: Key Efficacy Outcomes from KODIAC-4 and KODIAC-5 Clinical Trials *A responder was defined as a patient who had ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline for at least 9 of the 12 weeks of the study and for at least 3 of the last 4 weeks.
Secondary endpoints in these studies, including improvements in straining, stool consistency, and the number of SBMs per week, were also significantly better in the naloxegol 25 mg group compared to placebo.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of naloxegol for mu, kappa, and delta opioid receptors.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human mu, kappa, or delta opioid receptor are used.
-
Radioligand: A specific radiolabeled ligand for each receptor is utilized (e.g., [³H]-DAMGO for mu, [³H]-U-69593 for kappa, [³H]-DPDPE for delta).
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of naloxegol.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of naloxegol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
In Vivo Gastrointestinal Transit Model (Rat)
Objective: To assess the in vivo efficacy of naloxegol in antagonizing opioid-induced delay in gastrointestinal transit.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Opioid Challenge: Animals are administered an opioid agonist, such as morphine, to induce constipation.
-
Test Substance Administration: Naloxegol or vehicle is administered orally at various doses prior to the opioid challenge.
-
Marker Administration: A non-absorbable marker (e.g., charcoal meal or a colored bead) is administered orally.
-
Measurement: After a specified time, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured. Alternatively, the time to expel a bead inserted into the colon is recorded.
-
Data Analysis: The percentage of the total length of the small intestine traversed by the marker is calculated. The ED50 (the dose that produces 50% of the maximal effect) is then determined.
In Vivo Gastrointestinal Transit Model Workflow.
Signaling Pathways
The binding of opioid agonists to mu-opioid receptors in the enteric nervous system initiates a signaling cascade that leads to the symptoms of OIC. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go).
Activation of the mu-opioid receptor by an agonist leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of ion channels: This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.
The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, such as acetylcholine, which are essential for coordinated peristaltic contractions. This leads to decreased gut motility. Opioids also increase fluid absorption from the intestinal lumen, contributing to harder stools.
Naloxegol, as a competitive antagonist, binds to the mu-opioid receptor but does not activate the downstream signaling cascade. By occupying the receptor, it prevents opioid agonists from binding and initiating these inhibitory effects, thereby restoring normal gut function.
Naloxegol's Antagonism of Mu-Opioid Receptor Signaling.
Conclusion
Naloxegol's pharmacodynamic profile as a peripherally acting mu-opioid receptor antagonist is well-characterized. Its PEGylated structure effectively restricts its entry into the central nervous system, allowing for the targeted reversal of opioid-induced constipation without compromising central analgesia. The robust preclinical and clinical data demonstrate its efficacy and mechanism of action, making it a valuable tool in the management of OIC for patients on chronic opioid therapy. This in-depth understanding of its pharmacodynamics is essential for the continued development and optimization of treatments for opioid-related adverse effects.
References
A Technical Guide to Naloxegol: The Role of PEGylation in Limiting Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing a Core Challenge in Pain Management
Opioid analgesics are a cornerstone of pain management, but their utility is often hampered by significant side effects, most notably opioid-induced constipation (OIC). OIC arises from the binding of opioids to mu (µ)-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility.[1] A key challenge in treating OIC is to antagonize these peripheral receptors without blocking the central opioid receptors responsible for analgesia. Naloxegol was developed as a peripherally acting µ-opioid receptor antagonist (PAMORA) to specifically address this challenge.[1][2] It is a PEGylated derivative of naloxone, a potent opioid antagonist.[1][3] This guide delves into the core physicochemical modifications of naloxegol, specifically PEGylation, and how this strategy effectively limits its permeability across the blood-brain barrier (BBB), thereby preserving central analgesia.
The Dual-Mechanism Approach to Limiting CNS Penetration
The restricted central nervous system (CNS) access of naloxegol is not accidental but a deliberate outcome of rational drug design. Two primary mechanisms work in concert to ensure its peripheral action:
-
PEGylation: The covalent attachment of a polyethylene glycol (PEG) moiety to the naloxone molecule is the foundational modification. This process, known as PEGylation, increases the molecule's size and hydrophilicity. Molecules exceeding 400 Daltons generally exhibit poor BBB penetration, and PEGylation elevates naloxegol's molecular weight, thus physically hindering its ability to passively diffuse across the tightly regulated endothelial cells of the BBB.
-
P-glycoprotein (P-gp) Efflux: The BBB is fortified with active efflux transporters that expel xenobiotics from the brain. P-glycoprotein (P-gp), a product of the MDR1/ABCB1 gene, is a key efflux pump at the BBB. Naloxegol is a substrate for P-gp. This means that even if some naloxegol molecules were to cross into the endothelial cells of the BBB, they are actively transported back into the systemic circulation, further ensuring minimal CNS exposure.
This dual strategy of reduced passive permeability and active efflux is critical to naloxegol's clinical efficacy, allowing it to antagonize µ-opioid receptors in the gut without compromising the pain-relieving effects of opioids in the brain.
Quantitative Analysis of Naloxegol's Pharmacological Profile
The following tables summarize key quantitative data that characterize naloxegol's binding affinity and permeability, underpinning its designed mechanism of action.
Table 1: Opioid Receptor Binding Affinity
This table presents the binding affinities (Ki) of naloxegol compared to other relevant compounds at various opioid receptors. Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Source |
| Naloxegol | Human µ-opioid | 7.42 | Human | |
| Naloxegol | Human δ-opioid | 203 | Human | |
| Methylnaltrexone | Human µ-opioid | 22.1 | Human | |
| Morphine | µ-opioid | 0.6 | Rat | |
| Naloxone | µ-opioid | 1.52 | Human |
Data compiled from multiple sources to provide a comparative overview.
Table 2: In Vitro Permeability and P-gp Substrate Potential
The apparent permeability coefficient (Papp) is a measure of a drug's ability to cross a cell monolayer, serving as an in vitro model for intestinal or BBB permeability. A low A-B (apical to basolateral) Papp suggests poor absorption/penetration, while a high B-A (basolateral to apical) Papp, resulting in an efflux ratio (Papp B-A / Papp A-B) of ≥2, indicates the compound is a substrate for an efflux transporter like P-gp.
| Assay System | Direction | Naloxegol Papp (10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Source |
| Caco-2 Cells | Apical to Basolateral (A-B) | Low (specific value not cited) | >2 (inferred) | Low permeability, P-gp substrate | |
| Rat Brain Perfusion | N/A | Penetrated 15-fold slower than naloxone | N/A | Low CNS penetration |
Key Experimental Methodologies
The quantitative data presented above are derived from established experimental protocols. Below are detailed methodologies for two of the most critical assays used in the characterization of naloxegol.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Objective: To determine the Ki of naloxegol for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the human µ-opioid receptor.
-
Radioligand: A high-affinity µ-opioid receptor agonist, such as [³H]DAMGO.
-
Test Compound: Naloxegol, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as naloxone.
-
Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and ice-cold wash buffer.
-
Apparatus: 96-well microtiter plates, glass fiber filters, filtration apparatus (cell harvester), and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound (naloxegol).
-
Reagent Addition:
-
Total Binding Wells: Add cell membrane preparation and a fixed concentration of [³H]DAMGO.
-
Non-specific Binding Wells: Add cell membranes, [³H]DAMGO, and a saturating concentration of naloxone.
-
Competition Wells: Add cell membranes, [³H]DAMGO, and the corresponding dilution of naloxegol.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the naloxegol concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of naloxegol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Permeability Assay (MDCK-MDR1 Model)
This assay is used to determine if a compound is a substrate of the P-gp efflux pump. It uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, causing them to overexpress P-gp.
Objective: To determine the efflux ratio of naloxegol and confirm its status as a P-gp substrate.
Materials:
-
Cell Line: MDCK-MDR1 cells.
-
Culture System: Transwell™ inserts (e.g., 24-well format) with a semi-permeable membrane.
-
Test Compound: Naloxegol at a known concentration (e.g., 10 µM).
-
Buffers: Transport buffer (e.g., HBSS with HEPES, pH 7.4).
-
Controls: Prazosin (known P-gp substrate) as a positive control; Atenolol (low permeability) and Propranolol (high permeability) as reference compounds.
-
Apparatus: Cell culture incubator, plate reader or LC-MS/MS for sample analysis.
Procedure:
-
Cell Seeding and Culture: Seed MDCK-MDR1 cells onto the Transwell™ inserts and culture them for 4-5 days until they form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Study:
-
A-B Transport: Add the test compound (naloxegol) to the apical (A) chamber.
-
B-A Transport: In a separate set of wells, add the test compound to the basolateral (B) chamber.
-
-
Incubation: Incubate the plates at 37°C for a set time (e.g., 60-90 minutes).
-
Sample Collection: At the end of the incubation, collect samples from the receiver compartments (basolateral for A-B transport, apical for B-A transport) and from the donor compartments.
-
Quantification: Analyze the concentration of naloxegol in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) . An ER ≥ 2 indicates that the compound is a substrate for an efflux transporter.
-
Visualizations: Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Signaling pathway of naloxegol's peripheral action.
Caption: Dual mechanism limiting naloxegol's BBB permeability.
Caption: Experimental workflow for an in vitro P-gp substrate assay.
Conclusion
Naloxegol represents a successful application of medicinal chemistry principles to solve a significant clinical problem. Through the strategic implementation of PEGylation, naloxegol's physicochemical properties were modified to reduce its passive permeability across the blood-brain barrier. This effect is powerfully augmented by the molecule's interaction with the P-glycoprotein efflux pump, which actively removes it from the CNS. The result is a peripherally restricted µ-opioid receptor antagonist that effectively treats opioid-induced constipation without compromising the essential analgesic effects of opioid therapy, thereby improving the quality of life for patients requiring chronic pain management.
References
A Technical Guide to the Chemical Structure and Synthesis of Naloxegol from Naloxone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxegol, marketed under trade names such as Movantik and Moventig, is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed to treat opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain.[1][2] Its chemical structure is a pegylated derivative of naloxone, a modification that restricts its ability to cross the blood-brain barrier.[2][3][4] This targeted action allows naloxegol to alleviate the constipating effects of opioids in the gastrointestinal tract without compromising their centrally mediated analgesic effects. This guide provides a detailed overview of the chemical structure of naloxegol and its synthesis from the precursor molecule, naloxone.
Chemical Structures of Naloxone and Naloxegol
Naloxegol is synthesized from naloxone, an opioid antagonist derived from thebaine. The key structural difference is the addition of a polyethylene glycol (PEG) chain to the 6-hydroxyl group of the naloxone backbone. Specifically, the 6-α-hydroxyl group of α-naloxol (the reduced form of naloxone) is connected via an ether linkage to a monomethoxy-terminated n=7 oligomer of PEG.
Synthesis of Naloxegol from Naloxone
The synthesis of naloxegol from naloxone is a multi-step process that involves protection of the phenolic hydroxyl group, stereoselective reduction of the ketone, pegylation, and finally deprotection and salt formation. A robust commercial process for preparing naloxegol oxalate from naloxone has been developed, achieving high yield and purity of over 99.5%.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a series of sequential reactions starting from naloxone hydrochloride dihydrate.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Product | Yield | Purity | Reference |
| Protection | 3-O-MEM Naloxone | 94.6% | 99.85% (HPLC) | |
| Stereoselective Reduction | 3-O-MEM α-Naloxol Oxalate Salt | 82.7% | ≥99.7% (α-epimer) | |
| Pegylation & Deprotection to Base | Naloxegol Free Base | - | >95.5% | |
| Salt Formation | This compound | 87.8% | >99.5% |
Experimental Protocols
Preparation of 3-O-MEM Naloxone (Protection)
The phenolic hydroxyl group of naloxone is protected using methoxyethoxymethyl chloride (MEM-Cl).
-
Reagents and Solvents: Naloxone hydrochloride dihydrate, N,N'-Diisopropylethylamine (DIPEA), dichloromethane, purified water.
-
Procedure:
-
N,N'-Diisopropylethylamine is slowly added to a solution of naloxone hydrochloride dihydrate in dichloromethane at 15–20 °C.
-
Purified water is added, and the biphasic solution is stirred.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are concentrated by distillation under reduced pressure at a temperature below 40 °C.
-
Preparation of 3-O-MEM α-Naloxol (Stereoselective Reduction)
The ketone group of 3-O-MEM naloxone is stereoselectively reduced to the α-epimer of the alcohol.
-
Reagents and Solvents: 3-O-MEM naloxone, lithium tri-tert-butoxy aluminium hydride (LTBA), toluene, 2-methoxyethanol, ethyl acetate.
-
Procedure:
-
Lithium tri-tert-butoxy aluminium hydride (LTBA) is added to toluene at 0–10 °C.
-
A solution of 3-O-MEM naloxone in a mixture of toluene and 2-methoxyethanol is added drop-wise to the pre-cooled LTBA suspension at 0–10 °C.
-
After the addition, the reaction temperature is raised to 20–30 °C and stirred for 1 hour.
-
The reaction is quenched by adding ethyl acetate at 5–10 °C.
-
Preparation of 3-O-MEM Naloxegol (Pegylation)
The resulting hydroxyl group is then pegylated. This step involves the alkylation of the alcohol with a PEG derivative.
-
Reagents: 3-O-MEM α-Naloxol, sodium hydride, CH₃(OCH₂CH₂)₇Br.
-
Procedure:
-
The alcohol is deprotonated with sodium hydride.
-
The resulting alkoxide is then alkylated with CH₃(OCH₂CH₂)₇Br to yield the pegylated intermediate.
-
Preparation of Naloxegol Base (Deprotection)
The MEM protecting group is removed under acidic conditions.
-
Reagents and Solvents: 3-O-MEM naloxegol, hydrogen chloride solution in ethyl acetate, BHT (butylated hydroxytoluene), purified water.
-
Procedure:
-
A solution of hydrogen chloride in ethyl acetate is slowly added to a solution of 3-O-MEM naloxegol and BHT in ethyl acetate at 10–15 °C.
-
The mixture is stirred for approximately 90 minutes at 10–15 °C.
-
After the reaction is complete, purified water is added at 10–20 °C.
-
The organic layer is separated, and the aqueous layer is washed with ethyl acetate.
-
The aqueous solution of naloxegol hydrobromide is then treated with a base like sodium carbonate to a pH of about 7.5–9.0 and extracted to obtain the naloxegol free base.
-
Preparation of this compound (Salt Formation)
The final step is the formation of the pharmaceutically acceptable oxalate salt.
-
Reagents and Solvents: Naloxegol, oxalic acid, methyl-tert-butylether (MTBE), n-propanol.
-
Procedure:
-
Naloxegol is dissolved in a mixture of MTBE and n-propanol.
-
A solution of oxalic acid in MTBE and n-propanol is slowly added to the naloxegol base solution.
-
This compound precipitates during the addition. The resulting slurry is stirred for about 3 hours.
-
The mixture is cooled to 12–15 °C and stirred for an additional 45 minutes.
-
The product is filtered under a nitrogen atmosphere, washed with MTBE, and dried under vacuum at 25–30 °C.
-
Mechanism of Action: Peripheral Restriction
The key to naloxegol's therapeutic profile is its peripheral selectivity, which is a direct consequence of its chemical structure. The attached PEG chain increases the molecule's size and polarity, which in turn reduces its ability to cross the blood-brain barrier. Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the blood-brain barrier that actively removes the drug from the central nervous system, further limiting its central effects.
Conclusion
The synthesis of naloxegol from naloxone is a well-defined and optimized process, crucial for the production of this important therapeutic agent for managing opioid-induced constipation. The chemical modifications, particularly the addition of the PEG chain, are central to its mechanism of action, ensuring peripheral selectivity and minimizing central nervous system side effects. The detailed synthetic protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing.
References
In-Depth Technical Guide: Naloxegol Oxalate's Affinity for the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naloxegol oxalate's binding affinity for the mu-opioid receptor (MOR). It includes a detailed summary of quantitative binding data, in-depth experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Naloxegol is a peripherally acting mu-opioid receptor antagonist.[1] Its affinity for the mu-opioid receptor has been characterized using various in-vitro assays. The following tables summarize the key quantitative data regarding its binding affinity.
| Ligand | Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |
| Naloxegol | Human µ-opioid | Radioligand Binding | CHO cells | Kᵢ | 7.42 nM | [1][2][3] |
| Naloxegol | Human µ-opioid | Functional Assay ([³⁵S]GTPγS) | HEK-293s cells | pA₂ | 7.95 | [2] |
| Naloxegol | Human κ-opioid | Radioligand Binding | CHO cells | Kᵢ | 8.65 nM | |
| Naloxegol | Human δ-opioid | Radioligand Binding | CHO cells | Kᵢ | 203.0 nM | |
| Naloxegol | Human µ-opioid | - | - | Kᵢ | 33.8 nM |
Note: The Kᵢ (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, providing a measure of antagonist potency.
Experimental Protocols
The determination of naloxegol's binding affinity for the mu-opioid receptor primarily involves radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.
Radioligand Competitive Inhibition Binding Assay
This assay measures the affinity of an unlabeled ligand (naloxegol) by its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.
Objective: To determine the inhibition constant (Kᵢ) of naloxegol for the mu-opioid receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]DAMGO).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human mu-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound (or vehicle for total binding).
-
For non-specific binding, add a high concentration of a non-radiolabeled opioid agonist or antagonist (e.g., naloxone).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the naloxegol concentration.
-
Determine the IC₅₀ value (the concentration of naloxegol that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
[³⁵S]GTPγS Functional Binding Assay
This functional assay measures the activation of G proteins coupled to the mu-opioid receptor. As an antagonist, naloxegol's potency is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the pA₂ value of naloxegol, a measure of its antagonist potency.
Materials:
-
Membranes from Human Embryonic Kidney (HEK)-293s cells stably expressing the human mu-opioid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Unlabeled GTPγS.
-
GDP (Guanosine diphosphate).
-
A mu-opioid receptor agonist (e.g., DAMGO).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA.
-
Scintillation cocktail.
-
Filter plates (e.g., 96-well Unifilter GF/B).
-
Plate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from HEK-293s cells expressing the human mu-opioid receptor as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the agonist (e.g., DAMGO) in the absence and presence of several fixed concentrations of naloxegol.
-
Reaction Mixture: To each well, add the following in order:
-
Assay buffer.
-
GDP (final concentration typically 10-30 µM).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
Agonist and/or antagonist dilutions.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a plate scintillation counter.
-
Data Analysis (Schild Analysis):
-
For each concentration of naloxegol, plot the agonist dose-response curve and determine the EC₅₀ value.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Create a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of naloxegol on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.
-
Visualizations
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway of the mu-opioid receptor and the inhibitory action of naloxegol.
Caption: Mu-opioid receptor signaling and naloxegol's mechanism.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
This diagram outlines the key steps in the [³⁵S]GTPγS binding assay to determine the antagonist potency of naloxegol.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
References
- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Naloxegol Oxalate: A Deep Dive into CYP3A4-Mediated Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a PEGylated derivative of naloxone designed to treat opioid-induced constipation (OIC) without compromising central analgesic effects. Its pharmacokinetic profile is characterized by rapid oral absorption, extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, and predominantly fecal excretion. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of naloxegol oxalate, with a specific focus on its interaction with CYP3A4. Detailed experimental protocols from key clinical studies are presented, alongside structured quantitative data and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Opioid-induced constipation is a prevalent and often debilitating side effect of chronic opioid therapy. Naloxegol offers a targeted approach by selectively antagonizing mu-opioid receptors in the gastrointestinal tract.[1] The PEGylation of the naloxone molecule restricts its ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its significant reliance on CYP3A4 for clearance, is critical for its safe and effective use, especially in the context of polypharmacy.
Pharmacokinetics
Naloxegol is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within two hours.[2][3] It exhibits a plasma half-life of 6 to 11 hours.[2] The primary route of elimination is through hepatic metabolism, with a smaller contribution from renal excretion.
Absorption and Distribution
Following oral administration, naloxegol is quickly absorbed. The presence of a second peak in plasma concentration profiles suggests potential enterohepatic recycling. Plasma protein binding of naloxegol is low, at approximately 4.2%.
Metabolism
Naloxegol undergoes extensive and rapid metabolism, primarily mediated by the CYP3A4 isoenzyme. It is also a substrate for the P-glycoprotein (P-gp) transporter. Six metabolites have been identified in human plasma, urine, and feces. The major metabolic pathways include:
-
N-dealkylation: Removal of the N-allyl group.
-
Oxidation and shortening of the PEG chain: Modifications to the polyethylene glycol moiety.
-
Demethylation: Removal of a methyl group.
Excretion
The primary route of excretion for naloxegol and its metabolites is through the feces. Following administration of radiolabeled naloxegol, approximately 68% of the dose is recovered in the feces and 16% in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data from clinical studies on naloxegol pharmacokinetics and its interaction with CYP3A4 modulators.
Table 1: Pharmacokinetic Parameters of Naloxegol (25 mg single oral dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | < 2 hours | |
| t1/2 (Half-life) | 6 - 11 hours | |
| Plasma Protein Binding | ~4.2% |
Table 2: Effect of CYP3A4 Modulators on Naloxegol Pharmacokinetics
| Co-administered Drug | CYP3A4/P-gp Effect | Change in Naloxegol AUC | Change in Naloxegol Cmax | Reference |
| Ketoconazole (Strong Inhibitor) | Strong CYP3A4 and P-gp inhibitor | 12.9-fold increase | 9.58-fold increase | |
| Diltiazem (Moderate Inhibitor) | Moderate CYP3A4 and P-gp inhibitor | 3.4-fold increase | 2.86-fold increase | |
| Rifampin (Strong Inducer) | Strong CYP3A4 and P-gp inducer | 89% decrease | Not specified |
Experimental Protocols
This section details the methodologies employed in key clinical studies that have defined the pharmacokinetic and metabolic profile of naloxegol.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
Objective: To characterize the ADME of a single oral dose of [14C]-labeled naloxegol in healthy male subjects.
Methodology:
-
Study Design: Phase 1, open-label, single-center, mass-balance study.
-
Subjects: 6 healthy male volunteers.
-
Dosing: A single oral solution of [14C]-labeled naloxegol (27 mg, 3.43 MBq) was administered to fasted subjects.
-
Sample Collection: Blood, urine, and fecal samples were collected at predose and various intervals post-dose.
-
Bioanalysis:
-
Quantification of Naloxegol: Concentrations of naloxegol in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification was 0.1 ng/mL for plasma and 25 ng/mL for urine.
-
Metabolite Identification: Metabolite profiling in plasma, urine, and feces was performed using liquid chromatography with parallel radioactivity measurement and mass spectrometry.
-
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated for each subject.
Drug-Drug Interaction Studies with CYP3A4 Modulators
Objective: To evaluate the effects of a strong CYP3A4 inhibitor (ketoconazole), a moderate CYP3A4 inhibitor (diltiazem), and a strong CYP3A4 inducer (rifampin) on the pharmacokinetics of naloxegol.
Methodology:
-
Study Design: Separate open-label, non-randomized, fixed-sequence, three-period, three-treatment crossover studies were conducted in healthy volunteers.
-
Dosing:
-
Naloxegol: A single 25 mg oral dose.
-
Ketoconazole Study: Naloxegol alone, followed by naloxegol co-administered with ketoconazole (400 mg once daily).
-
Diltiazem Study: Naloxegol alone, followed by naloxegol co-administered with diltiazem extended-release (240 mg once daily).
-
Rifampin Study: Naloxegol alone, followed by naloxegol co-administered with rifampin (600 mg once daily).
-
-
Pharmacokinetic Sampling: Serial blood samples were collected to determine the plasma concentrations of naloxegol.
-
Bioanalysis: Plasma concentrations of naloxegol were measured using a validated bioanalytical method.
In Vitro Metabolism Studies
While specific in vitro study protocols for naloxegol with human liver microsomes are not detailed in the provided search results, a general methodology for such studies is as follows:
Objective: To determine the metabolic stability and identify the enzymes responsible for the metabolism of a test compound.
General Methodology:
-
Enzyme Source: Human liver microsomes, which contain a high concentration of CYP enzymes.
-
Incubation: The test compound (naloxegol) is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity).
-
Analysis: The reaction mixture is analyzed at different time points using LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.
-
Reaction Phenotyping: To identify the specific CYP isoforms involved, the incubation can be repeated in the presence of selective chemical inhibitors for different CYP enzymes or by using recombinant human CYP enzymes.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of naloxegol and the workflow of a typical drug-drug interaction study.
Caption: Metabolic pathway of naloxegol via CYP3A4.
Caption: Workflow of a crossover drug-drug interaction study.
Conclusion
The pharmacokinetic profile of this compound is significantly influenced by its extensive metabolism via CYP3A4. This makes it susceptible to drug-drug interactions with strong and moderate inhibitors or inducers of this enzyme system. The data and experimental protocols summarized in this guide highlight the importance of considering potential drug interactions when prescribing naloxegol to ensure patient safety and therapeutic efficacy. The provided visualizations offer a clear and concise representation of the key metabolic pathways and study designs, serving as a valuable resource for professionals in the field of drug development and clinical research. A thorough understanding of these principles is paramount for the rational use of naloxegol in the management of opioid-induced constipation.
References
The Impact of Naloxegol on Gastrointestinal Motility in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life and adherence to pain management regimens. Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), was specifically developed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the effects of naloxegol on gastrointestinal motility. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in gastroenterology, pharmacology, and related fields. This guide details the experimental protocols used to evaluate naloxegol's efficacy, presents quantitative data from key preclinical models, and illustrates the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Naloxegol is a PEGylated derivative of naloxone. This structural modification increases the molecule's size and polarity, making it a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[1][2] This effectively restricts its ability to cross into the central nervous system (CNS), thus preserving the centrally mediated analgesic effects of opioids.[1][2] In the periphery, particularly in the gastrointestinal tract, naloxegol acts as a competitive antagonist at mu-opioid receptors, and to a lesser extent at kappa- and delta-opioid receptors.[3] By blocking these receptors in the enteric nervous system, naloxegol counteracts the inhibitory effects of opioids on gut motility, secretion, and fluid balance, thereby alleviating constipation.
Signaling Pathways
Opioids exert their effects on the gastrointestinal tract by binding to opioid receptors on enteric neurons. The activation of mu-opioid receptors by agonists like morphine leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and neurotransmitter release, resulting in decreased peristalsis and increased fluid absorption. Naloxegol, as a competitive antagonist, blocks these signaling pathways.
Caption: Mu-opioid receptor signaling cascade in enteric neurons and the antagonistic action of naloxegol.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of naloxegol in reversing opioid-induced effects on gastrointestinal motility and its selectivity for peripheral versus central opioid receptors.
Table 1: In Vitro Opioid Receptor Binding Affinity of Naloxegol
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Human Mu-Opioid | Ki | 7.42 | |
| Human Kappa-Opioid | Ki | 8.65 | |
| Human Delta-Opioid | Ki | 203.0 |
Table 2: In Vivo Efficacy of Naloxegol in Rat Models
| Model | Opioid Agonist | Parameter | Naloxegol ED50 (mg/kg, p.o.) | Naloxone ED50 (mg/kg, p.o.) | Reference |
| Gastrointestinal Transit | Morphine | Antagonism of transit inhibition | 23.1 | 0.69 | |
| Hot Plate Nociception | Morphine | Antagonism of analgesia | 55.4 | 1.14 |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and further investigation.
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of naloxegol for human opioid receptors.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human mu-, delta-, or kappa-opioid receptors are used.
-
Radioligand Binding Assay:
-
Membranes are incubated with a specific radioligand (e.g., [3H]-DAMGO for mu-receptors, [3H]-naltrindole for delta-receptors, or [3H]-U69593 for kappa-receptors) and varying concentrations of naloxegol.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 (concentration of naloxegol that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of the in vitro opioid receptor binding assay.
In Vivo Gastrointestinal Transit Assay (Rat Model)
Objective: To assess the ability of naloxegol to antagonize morphine-induced inhibition of gastrointestinal transit.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Experimental Groups: Animals are divided into groups including vehicle control, morphine + vehicle, and morphine + various doses of naloxegol.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
Morphine (or vehicle) is administered, typically subcutaneously.
-
After a set time (e.g., 30 minutes), naloxegol (or vehicle) is administered orally.
-
Following another interval (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.
-
After a final time period (e.g., 60 minutes), the animals are euthanized.
-
-
Measurement:
-
The small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal.
-
-
Data Analysis: The ED50 (the dose of naloxegol that produces 50% of the maximal reversal of morphine's effect) is calculated from the dose-response curve.
Caption: Workflow of the in vivo gastrointestinal transit assay.
Hot Plate Nociception Assay (Rat Model)
Objective: To evaluate the effect of naloxegol on the central analgesic effect of morphine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is determined for each rat before drug administration. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Morphine (or vehicle) is administered.
-
Naloxegol (or vehicle) is administered at a set time after morphine.
-
The latency to the nociceptive response is measured at various time points after drug administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 for the antagonism of morphine-induced analgesia is then determined.
Isolated Guinea Pig Ileum Contractility Assay
Objective: To assess the effect of naloxegol on opioid-induced inhibition of smooth muscle contraction in an ex vivo setting.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are mediated by the release of acetylcholine from enteric neurons.
-
Procedure:
-
A stable baseline of twitch contractions is established.
-
An opioid agonist (e.g., morphine) is added to the organ bath, which typically inhibits the twitch contractions.
-
Increasing concentrations of naloxegol are then added to the bath to determine its ability to reverse the opioid-induced inhibition.
-
-
Measurement: The amplitude of the twitch contractions is recorded using an isometric force transducer.
-
Data Analysis: The concentration of naloxegol required to produce a 50% reversal of the opioid-induced inhibition (IC50) is determined.
Conclusion
Preclinical studies have robustly demonstrated that naloxegol is a potent and peripherally selective mu-opioid receptor antagonist. In vitro assays have confirmed its high affinity for the mu-opioid receptor. In vivo models of gastrointestinal motility have shown its efficacy in reversing opioid-induced constipation at doses that do not significantly antagonize the central analgesic effects of opioids. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of naloxegol and the development of novel treatments for opioid-induced bowel dysfunction. The clear distinction between its peripheral and central effects underscores its targeted mechanism of action and its value as a therapeutic agent for patients suffering from OIC.
References
- 1. dovepress.com [dovepress.com]
- 2. Efficacy and Safety of Naloxegol in Patients with Chronic Non-Cancer Pain Who Experience Opioid-Induced Constipation: A Pooled Analysis of Two Global, Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Naloxegol Oxalate: From Bench to Bedside
A Technical Guide on the Discovery and Development of a Peripherally Acting Mu-Opioid Receptor Antagonist
Naloxegol oxalate, marketed as Movantik®, represents a significant advancement in the management of opioid-induced constipation (OIC), a prevalent and often distressing side effect of opioid therapy for chronic pain. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. Through a detailed examination of preclinical and clinical data, experimental protocols, and the underlying scientific rationale, this document illuminates the journey of naloxegol from a targeted molecular concept to a clinically effective therapeutic agent.
The Unmet Need and a Targeted Approach: Discovery of Naloxegol
The development of naloxegol was driven by the need for a treatment for OIC that could alleviate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1][2] Opioids exert their analgesic action by binding to mu (µ)-opioid receptors in the central nervous system (CNS). However, they also bind to µ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and consequently, constipation.[1][2]
The core concept behind naloxegol's design was to create a µ-opioid receptor antagonist with restricted access to the CNS. This was achieved through the PEGylation of naloxone, a well-established opioid antagonist.[2] The attachment of a polyethylene glycol (PEG) chain to the naloxone molecule increases its molecular size and polarity, thereby limiting its ability to cross the blood-brain barrier (BBB). This strategic modification allows naloxegol to act primarily on peripheral µ-opioid receptors in the GI tract, effectively reversing OIC without interfering with the pain-relieving effects of opioids in the brain.
Preclinical Pharmacology: Establishing Peripheral Selectivity and Efficacy
A series of in vitro and in vivo preclinical studies were instrumental in characterizing the pharmacological profile of naloxegol and confirming its mechanism of action.
In Vitro Receptor Binding and Functional Activity
Binding affinity and functional activity assays were crucial in determining naloxegol's potency and selectivity for opioid receptors.
Experimental Protocol: Opioid Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of naloxegol for human µ-, delta (δ)-, and kappa (κ)-opioid receptors.
-
Methodology: Competitive binding assays were performed using membranes from HEK-293s cells stably expressing the respective cloned human opioid receptors. A radioligand specific for each receptor subtype was used in the presence of varying concentrations of naloxegol. The concentration of naloxegol that inhibited 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: [³⁵S]GTPγS Functional Activity Assays
-
Objective: To assess the agonist or antagonist activity of naloxegol at the human µ-opioid receptor.
-
Methodology: These assays were conducted using membranes from HEK-293s cells expressing human µ-opioid receptors. The binding of [³⁵S]GTPγS to G-proteins, a measure of receptor activation, was quantified in the presence of naloxegol alone (to test for agonist activity) or in the presence of a known µ-opioid agonist (DAMGO) and varying concentrations of naloxegol (to test for antagonist activity).
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) and Functional Activity of Naloxegol
| Parameter | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Binding Affinity (Ki, nM) | 7.42 | 203 | - |
| Functional Activity | Neutral Antagonist | Weak Antagonist | Partial Agonist |
| IC50 (nM) | - | 866 | 37 |
| EC50 (nM) | - | - | 47 |
| pA2 | 7.95 | - | - |
Note: A lower Ki value indicates higher binding affinity. pA2 is a measure of antagonist potency.
The in vitro data demonstrated that naloxegol is a potent antagonist at the µ-opioid receptor with significantly lower affinity for the δ-opioid receptor.
In Vivo Models: Demonstrating Peripheral Action and Efficacy
Animal models were employed to evaluate the in vivo efficacy of naloxegol in reversing opioid-induced effects on GI transit and to assess its potential to interfere with central analgesia.
Experimental Protocol: Rat Model of Morphine-Induced Inhibition of Gastrointestinal Transit
-
Objective: To assess the ability of orally administered naloxegol to reverse the constipating effects of morphine.
-
Methodology: Rats were treated with morphine to induce a delay in gastrointestinal transit. Subsequently, different doses of oral naloxegol or naloxone were administered. The primary endpoint was the dose required to achieve 50% of the maximal effect (ED50) in antagonizing the morphine-induced inhibition of GI transit.
Experimental Protocol: Rat Hot Plate Assay for Antinociception
-
Objective: To determine the extent to which oral naloxegol antagonizes the central analgesic effect of morphine.
-
Methodology: The analgesic effect of morphine was measured by the latency of the rats' response to a thermal stimulus (hot plate). The ability of different oral doses of naloxegol or naloxone to reverse this analgesic effect was quantified to determine the ED50.
Table 2: In Vivo Potency of Oral Naloxegol and Naloxone in Rats
| Compound | Antagonism of Morphine-Induced Inhibition of GI Transit (ED50, mg/kg) | Antagonism of Morphine-Induced Antinociception (ED50, mg/kg) |
| Naloxegol | 23.1 | 55.4 |
| Naloxone | 0.69 | 1.14 |
These preclinical findings were critical in demonstrating naloxegol's preferential antagonism of peripheral µ-opioid receptors in the gut, with a significantly lower impact on central opioid-mediated analgesia compared to naloxone.
Chemical Development and Synthesis
The synthesis of this compound originates from naloxone, an easily accessible starting material. The process involves the PEGylation of naloxone to form the naloxegol base, which is then converted to the stable oxalate salt.
Experimental Protocol: Synthesis of this compound
-
Preparation of 3-O-MEM Naloxegol: The synthesis begins with the protection of the 3-hydroxyl group of naloxone with a methoxymethyl (MEM) group.
-
Formation of Naloxegol Base: The protected naloxone derivative is then reacted with a monomethoxy-terminated polyethylene glycol (PEG) chain.
-
Deprotection: The MEM protecting group is removed to yield the naloxegol free base.
-
Salt Formation: The naloxegol base is reacted with anhydrous oxalic acid in a mixture of solvents such as n-propanol and methyl-tert-butylether (MTBE) to precipitate this compound. The resulting product is then filtered, washed, and dried.
References
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Naloxegol Oxalate in Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of naloxegol oxalate in pharmaceutical preparations. Naloxegol, a peripherally acting µ-opioid receptor antagonist, is used to treat opioid-induced constipation.[1][2] The described isocratic method is simple, precise, accurate, and suitable for routine quality control analysis.[3][4]
Introduction
Naloxegol is a PEGylated derivative of naloxone, designed to limit its entry into the central nervous system, thereby antagonizing peripheral µ-opioid receptors in the gastrointestinal tract without compromising centrally mediated analgesia.[5] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms. This document provides a detailed protocol for an RP-HPLC method that has been validated according to ICH guidelines for linearity, accuracy, precision, and robustness.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu HPLC system with a Photodiode Array Detector |
| Column | Inertsil-C18 ODS (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 250 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 40-120 µg/mL.
Preparation of Sample Solutions (from Tablets)
-
Weigh and powder twenty this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 500 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation Summary
The developed RP-HPLC method was validated as per ICH guidelines, and the results are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 40 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 98% - 101% |
| Precision (%RSD) | |
| - Intra-day | 0.05% |
| - Inter-day | 0.02% |
| Limit of Detection (LOD) | 2.4 µg/mL |
| Limit of Quantification (LOQ) | 7.3 µg/mL |
| Robustness | The method was found to be robust with slight variations in flow rate (0.8 mL/min and 1.2 mL/min) |
| System Suitability | |
| - Tailing Factor | 1.2 |
| - Theoretical Plates | > 2000 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows involved in the RP-HPLC method development and sample analysis for this compound quantification.
Caption: Workflow for RP-HPLC Method Development and Validation.
References
- 1. jopcr.com [jopcr.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Development and Validation of Novel RP-HPLC method for the estimation of Naloxegol tablets in Pharmaceutical dosage forms. | PPTX [slideshare.net]
- 5. go.drugbank.com [go.drugbank.com]
In Vivo Animal Models for Studying Naloxegol Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo animal models for evaluating the efficacy of naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), in treating opioid-induced constipation (OIC). This document includes the mechanism of action, detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways and workflows.
Introduction to Naloxegol and Opioid-Induced Constipation
Opioids are potent analgesics that exert their effects by binding to mu-opioid receptors in the central nervous system (CNS).[1] However, they also bind to mu-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract, leading to a variety of side effects collectively known as opioid-induced bowel dysfunction (OIBD), with opioid-induced constipation (OIC) being the most common and distressing.[1][2] The binding of opioids to peripheral mu-receptors inhibits peristalsis, decreases intestinal secretions, and increases fluid absorption, resulting in constipation.[3]
Naloxegol is a PEGylated derivative of naloxone, an opioid antagonist.[4] This modification limits its ability to cross the blood-brain barrier, allowing it to selectively antagonize mu-opioid receptors in the GI tract without compromising the central analgesic effects of opioids. Naloxegol is also a substrate for the P-glycoprotein (P-gp) transporter, which further restricts its entry into the CNS.
Signaling Pathway of Opioid Action in the Gut and Naloxegol's Mechanism
Opioids induce constipation through their action on mu-opioid receptors located on enteric neurons. This activation leads to a decrease in neuronal excitability and neurotransmitter release, resulting in reduced gastrointestinal motility and secretion. Naloxegol acts as a competitive antagonist at these peripheral mu-opioid receptors, thereby reversing the effects of opioids in the gut.
Caption: Signaling pathway of OIC and naloxegol's antagonistic action.
In Vivo Animal Models for Efficacy Testing
Rodent models are widely used to study the efficacy of naloxegol in reversing OIC. The following are two standard and well-validated models.
Rat Gastrointestinal Transit (Charcoal Meal) Assay
This model assesses the effect of a test compound on the motility of the upper gastrointestinal tract by measuring the transit of a charcoal meal.
Experimental Workflow:
Caption: Workflow for the rat gastrointestinal transit (charcoal meal) assay.
Detailed Protocol:
-
Animals: Male Wistar rats (200 ± 20 g) are used for this study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted for 16-18 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly assigned to different treatment groups (e.g., Vehicle control, Morphine + Vehicle, Morphine + Naloxegol at various doses), with n=6-8 animals per group.
-
Opioid Administration: Morphine (e.g., 2 mg/kg, intraperitoneally) is administered to induce inhibition of gastrointestinal transit. The vehicle control group receives a corresponding volume of saline.
-
Test Compound Administration: Naloxegol or vehicle is administered orally (p.o.) at a specified time (e.g., 30 minutes) after the morphine injection.
-
Charcoal Meal Administration: At 60 minutes post-naloxegol administration, a charcoal meal (e.g., a suspension of 5% charcoal in 10% gum arabic solution) is given orally at a volume of 2 ml per animal.
-
Transit Time: After 15-20 minutes of charcoal administration, the animals are euthanized by cervical dislocation.
-
Measurement: The abdomen is opened, and the small intestine from the pylorus to the ileocecal junction is carefully removed. The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The gastrointestinal transit is expressed as a percentage of the total length of the small intestine traveled by the charcoal meal. The formula is: % GI Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100
Mouse Colonic Propulsion (Bead Expulsion) Assay
This model evaluates the effect of a test compound on the motility of the distal colon by measuring the time it takes for a surgically inserted bead to be expelled.
Experimental Workflow:
Caption: Workflow for the mouse colonic propulsion (bead expulsion) assay.
Detailed Protocol:
-
Animals: Male mice (e.g., CD-1 or BALB/c) are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.
-
Grouping: Mice are randomly assigned to various treatment groups (e.g., Vehicle control, Opioid + Vehicle, Opioid + Naloxegol at different doses), with n=6-8 animals per group.
-
Test Compound Administration: Naloxegol or vehicle is administered via the desired route (e.g., oral or subcutaneous).
-
Opioid Administration: 30 minutes after naloxegol administration, mice are treated with an opioid agonist such as morphine (e.g., 5-10 mg/kg, s.c.) or fentanyl to induce constipation.
-
Bead Insertion: 30 minutes after the opioid injection, a 3 mm glass bead is carefully inserted 2 cm into the distal colon of each mouse.
-
Observation: Mice are placed in individual cages and observed for the expulsion of the bead. The latency to expel the bead is recorded. A cutoff time (e.g., 30 to 240 minutes) is typically set.
-
Data Analysis: The time taken to expel the bead is recorded for each animal. The data are often presented as the mean latency to bead expulsion ± SEM for each group.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of naloxegol.
Table 1: Preclinical Efficacy of Naloxegol in a Rat Model of Opioid-Induced Constipation
| Parameter | Naloxegol | Naloxone | Reference |
| Antagonism of Morphine-Induced Inhibition of GI Transit (ED50, mg/kg, p.o.) | 23.1 | 0.69 | |
| Antagonism of Morphine-Induced Analgesia (ED50, mg/kg, p.o.) | 55.4 | 1.14 |
ED50: The dose achieving 50% of the maximal effect.
Table 2: Efficacy of Naloxegol in Clinical Trials for Opioid-Induced Constipation
| Endpoint | Naloxegol (12.5 mg) | Naloxegol (25 mg) | Placebo | Reference |
| Response Rate (%) in Patients with Laxative-Inadequate Response | 37.8% (p=0.008 vs placebo) | 41.9% (p<0.001 vs placebo) | 29.4% | |
| Median Time to First Post-Dose Spontaneous Bowel Movement (SBM) (hours) | 19.2 | 7.6 | 41.1 | |
| Improvement in Stool Consistency Score (Bristol Stool Form Scale) | Improved (p<0.01 vs placebo) | Improved (p<0.01 vs placebo) | - |
Note: Data from pooled analyses of the KODIAC-04 and KODIAC-05 phase 3 clinical trials in patients with chronic non-cancer pain and OIC. The stool consistency data is from a human experimental model of OIBD.
Conclusion
The in vivo animal models described, particularly the rat gastrointestinal transit assay and the mouse colonic propulsion assay, are robust and reliable methods for evaluating the preclinical efficacy of naloxegol and other PAMORAs in the context of opioid-induced constipation. These models, in conjunction with data from clinical trials, provide a comprehensive understanding of naloxegol's therapeutic potential and mechanism of action. The protocols and data presented in these application notes can serve as a valuable resource for researchers and drug development professionals working in the field of gastroenterology and pain management.
References
- 1. Clinical utility of naloxegol in the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naloxegol in opioid-induced constipation: a new paradigm in the treatment of a common problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of naloxegol in patients with opioid-induced constipation and laxative-inadequate response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Determining the Receptor Binding Affinity of Naloxegol: Application Notes and Protocols for Cell-Based Assays
Introduction
Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the treatment of opioid-induced constipation (OIC).[1][2][3] Its chemical structure, a pegylated derivative of naloxone, limits its ability to cross the blood-brain barrier, thereby allowing it to antagonize opioid effects in the gastrointestinal tract without compromising central analgesic effects.[1][4] Understanding the binding affinity and functional potency of naloxegol at its target receptors is crucial for drug development and pharmacological research. This document provides detailed protocols for two common cell-based assays used to characterize the receptor binding affinity of naloxegol: a competitive radioligand binding assay and a functional cAMP inhibition assay.
Naloxegol acts primarily as an antagonist at the mu-opioid receptor (MOR). It also demonstrates significant affinity for the kappa-opioid receptor (KOR) and lower affinity for the delta-opioid receptor (DOR). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, naloxegol competitively binds to these receptors and blocks the agonist-induced signaling cascade.
Quantitative Data Summary
The binding affinity (Ki) and functional potency (pA2) of naloxegol and related reference compounds at human opioid receptors are summarized below. The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of functional antagonist potency.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Naloxegol | Mu (μ) Opioid Receptor | Radioligand Binding | Ki | 7.42 | |
| Kappa (κ) Opioid Receptor | Radioligand Binding | Ki | 8.65 | ||
| Delta (δ) Opioid Receptor | Radioligand Binding | Ki | 203.0 | ||
| Naloxegol | Mu (μ) Opioid Receptor | Functional Assay | pA2 | 7.95 | |
| Naloxone | Mu (μ) Opioid Receptor | Radioligand Binding | Ki | ~0.5 - 1.5 | |
| Kappa (κ) Opioid Receptor | Radioligand Binding | Ki | ~16 - 36.5 | ||
| Delta (δ) Opioid Receptor | Radioligand Binding | Ki | ~2.3 - 95 | ||
| DAMGO | Mu (μ) Opioid Receptor | Radioligand Binding | Ki | ~1.2 - 2.3 |
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the underlying signaling pathway of the mu-opioid receptor and the general workflows for the assays described in this document.
Caption: Mu-Opioid Receptor (Gi-Coupled) Signaling Pathway.
Caption: Overview of Experimental Assay Workflows.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the determination of naloxegol's binding affinity (Ki) at the human mu-opioid receptor (hMOR) by measuring its ability to displace a specific radiolabeled agonist, [³H]-DAMGO.
1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Competitor: Naloxegol.
-
Reference Antagonist: Naloxone (for determining non-specific binding).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, scintillation fluid.
2. Methods
2.1. Membrane Preparation
-
Culture hMOR-expressing cells to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in Assay Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C in aliquots.
2.2. Binding Assay Protocol
-
Thaw membrane aliquots on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold Assay Buffer.
-
Prepare serial dilutions of naloxegol (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), 50 µL membrane suspension.
-
Non-specific Binding (NSB): 25 µL Naloxone (final concentration 10 µM), 25 µL [³H]-DAMGO, 50 µL membrane suspension.
-
Competition: 25 µL of each naloxegol dilution, 25 µL [³H]-DAMGO, 50 µL membrane suspension.
-
-
Incubate the plate for 60-90 minutes at 25°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify radioactivity (counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percentage of specific binding at each naloxegol concentration: % Specific Binding = (CPM at [Naloxegol] - NSB) / (Total Binding - NSB) * 100.
-
Plot % Specific Binding against the log concentration of naloxegol.
-
Use non-linear regression analysis (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of naloxegol that inhibits 50% of specific [³H]-DAMGO binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO used and Kd is the dissociation constant of [³H]-DAMGO for the hMOR.
Protocol 2: Functional cAMP Inhibition Assay
This protocol measures the ability of naloxegol to functionally antagonize the DAMGO-induced inhibition of cAMP production in whole cells. This assay determines the IC₅₀ and pA₂ values for naloxegol.
1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the hMOR.
-
Agonist: DAMGO.
-
Antagonist: Naloxegol.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free media.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Equipment: 384-well white assay plates, multichannel pipettes, HTRF-compatible plate reader (or appropriate reader for the chosen kit).
2. Methods
2.1. Cell Preparation
-
Seed hMOR-expressing cells into 384-well white plates at a density of 5,000-10,000 cells per well.
-
Culture overnight at 37°C, 5% CO₂.
-
On the day of the assay, remove the culture medium and replace it with 10 µL of Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Incubate for 30 minutes at room temperature.
2.2. Antagonist Assay Protocol
-
Prepare serial dilutions of naloxegol in Assay Buffer.
-
Add 5 µL of the naloxegol dilutions to the appropriate wells. For control wells (agonist effect only), add 5 µL of Assay Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a stimulation solution containing Forskolin and DAMGO. The final concentration of Forskolin should be one that elicits a submaximal cAMP response (e.g., 1-3 µM, to be optimized), and the final concentration of DAMGO should be its EC₈₀ (the concentration that gives 80% of its maximal effect, determined in a prior agonist-mode experiment).
-
Add 5 µL of the Forskolin/DAMGO stimulation solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP kit (e.g., by adding HTRF lysis reagents and detection antibodies).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
3. Data Analysis
-
Calculate the HTRF ratio or other raw data output as per the kit instructions.
-
Normalize the data, setting the signal from cells stimulated with Forskolin alone as 100% and the signal from cells stimulated with Forskolin + max DAMGO as 0%.
-
Plot the normalized response against the log concentration of naloxegol.
-
Use non-linear regression to fit the data and determine the IC₅₀ of naloxegol.
-
To determine the pA₂ value, perform a Schild analysis. This involves generating full agonist (DAMGO) dose-response curves in the presence of several fixed concentrations of the antagonist (naloxegol). The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose ratio - 1) versus the log molar concentration of the antagonist is generated. The x-intercept of the linear regression provides the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Naloxegol: First oral peripherally acting mu opioid receptor antagonists for opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid - Wikipedia [en.wikipedia.org]
- 4. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical LC-MS/MS Method for the Quantification of Naloxegol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a representative high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of naloxegol in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is intended as a template for research, scientific, and drug development professionals, providing a comprehensive framework for the development and validation of a bioanalytical assay for naloxegol. The specific quantitative parameters presented herein are illustrative and require experimental determination and validation.
Introduction
Naloxegol is a peripherally acting mu-opioid receptor antagonist used for the treatment of opioid-induced constipation. The development of robust and reliable bioanalytical methods is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the quantification of drugs and their metabolites in complex biological matrices like plasma. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of naloxegol, along with a comprehensive guide to method validation.
Experimental Protocols
Materials and Reagents
-
Naloxegol reference standard
-
Naloxegol-¹³C₆ (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.
Sample Preparation
A protein precipitation method is employed for the extraction of naloxegol from plasma samples.
Workflow Diagram:
Caption: Plasma Sample Preparation Workflow.
Liquid Chromatography
LC Conditions:
| Parameter | Recommended Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
MS/MS Parameters (Illustrative - Require Optimization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Naloxegol | To be determined | To be determined | 100 | To be determined |
| Naloxegol-¹³C₆ (IS) | To be determined | To be determined | 100 | To be determined |
Note: The precursor ions will correspond to the [M+H]⁺ adducts of naloxegol and its internal standard. Product ions and collision energies must be optimized through infusion experiments to achieve maximum sensitivity and specificity.
Method Validation (Representative Parameters)
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables present a template for the required validation data.
Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Naloxegol | 1 - 1000 | > 0.99 |
Accuracy and Precision
Intra-Day Accuracy and Precision:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | To be determined | To be determined | To be determined |
| Low | 3 | To be determined | To be determined | To be determined |
| Medium | 100 | To be determined | To be determined | To be determined |
| High | 800 | To be determined | To be determined | To be determined |
Inter-Day Accuracy and Precision:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | To be determined | To be determined | To be determined |
| Low | 3 | To be determined | To be determined | To be determined |
| Medium | 100 | To be determined | To be determined | To be determined |
| High | 800 | To be determined | To be determined | To be determined |
Recovery
| QC Level | Analyte Response (Extracted) | Analyte Response (Post-Extracted Spike) | Recovery (%) |
| Low | To be determined | To be determined | To be determined |
| Medium | To be determined | To be determined | To be determined |
| High | To be determined | To be determined | To be determined |
Stability
Stability should be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, with results demonstrating acceptable deviation from nominal concentrations.
Logical Workflow of the Bioanalytical Method
Caption: Overall Bioanalytical Workflow.
Conclusion
This application note provides a comprehensive template for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of naloxegol in human plasma. The described sample preparation, chromatographic, and mass spectrometric conditions are based on established practices for similar analytes and serve as a strong starting point for method optimization. Adherence to rigorous validation procedures is essential to ensure the reliability of the data for pharmacokinetic and other drug development studies.
Synthesis and Purification of Naloxegol Oxalate for Research Applications
Application Note
Introduction
Naloxegol is a peripherally acting mu-opioid receptor antagonist used for the treatment of opioid-induced constipation.[1][2][3] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier, thereby inhibiting its effects on the central nervous system and preserving central opioid-mediated analgesia.[4][5] For research purposes, the synthesis and purification of naloxegol oxalate in a highly pure form are crucial for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the synthesis of this compound starting from naloxone, including key reaction steps, purification methods, and analytical characterization.
Overview of the Synthetic Pathway
The synthesis of this compound from naloxone is a multi-step process that can be broadly categorized into the following key transformations:
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of naloxone is protected to prevent its reaction in subsequent steps. A common protecting group used is (2-methoxyethoxy)methyl (MEM).
-
Stereoselective Ketone Reduction: The ketone at the C6 position is stereoselectively reduced to the corresponding α-alcohol.
-
PEGylation: The resulting hydroxyl group is then PEGylated, typically with a monomethoxy-terminated polyethylene glycol (PEG) chain.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed.
-
Oxalate Salt Formation: The naloxegol free base is converted to its oxalate salt to improve its stability and handling properties.
Mechanism of Action
Naloxegol functions as a peripherally selective opioid antagonist with a strong affinity for the μ-opioid receptor. By binding to these receptors in the gastrointestinal tract, it blocks the effects of opioid analgesics, which are responsible for decreased gut motility and constipation. The PEGylation of the naloxone molecule increases its molecular size and polarity, which significantly reduces its ability to cross the blood-brain barrier. This peripheral restriction allows naloxegol to alleviate opioid-induced constipation without compromising the centrally mediated analgesic effects of the opioid.
Figure 1: Mechanism of Action of Naloxegol.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Synthesis Workflow
Figure 2: Synthetic Workflow for this compound.
Protocol 1: Synthesis of 3-O-MEM-Naloxone
-
To a solution of naloxone hydrochloride dihydrate (1 equivalent) in dichloromethane (CH₂Cl₂), add diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Cool the mixture and add methoxyethyl chloride (MEMCl) (2.0 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by HPLC until completion.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-O-MEM-naloxone.
Protocol 2: Synthesis of 3-O-MEM-α-Naloxol
-
Dissolve 3-O-MEM-naloxone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C) under a nitrogen atmosphere.
-
Add a solution of a stereoselective reducing agent, such as potassium tri-sec-butylborohydride (K-Selectride®), dropwise.
-
Stir the reaction mixture at the low temperature for a few hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by forming the oxalate salt to isolate the desired α-epimer.
Protocol 3: Synthesis of 3-O-MEM-Naloxegol (PEGylation)
-
To a solution of 3-O-MEM-α-naloxol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature for a short period.
-
Add the PEGylating agent, such as CH₃(OCH₂CH₂)₇Br (1 equivalent).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield crude 3-O-MEM-naloxegol.
Protocol 4: Synthesis of Naloxegol Free Base (Deprotection)
-
Dissolve 3-O-MEM-naloxegol (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add an acidic solution, for example, hydrogen chloride in ethyl acetate, dropwise at a controlled temperature (e.g., 10-15 °C).
-
Stir the mixture for approximately 90 minutes.
-
After the reaction is complete, add water and separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove impurities.
-
Adjust the pH of the aqueous solution to basic (pH 7.5-9.0) with a base like sodium carbonate.
-
Extract the naloxegol free base into an organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the naloxegol free base.
Protocol 5: Preparation of this compound
-
Dissolve the naloxegol free base (1 equivalent) in a mixture of methyl tert-butyl ether (MTBE) and n-propanol.
-
In a separate flask, prepare a solution of anhydrous oxalic acid (1.0-1.1 equivalents) in a mixture of MTBE and n-propanol.
-
Slowly add the oxalic acid solution to the naloxegol base solution with stirring.
-
This compound will precipitate out of the solution.
-
Continue stirring the slurry for a few hours to ensure complete precipitation.
-
Filter the solid product under a nitrogen atmosphere, wash with MTBE, and dry under vacuum at room temperature to yield this compound as a white solid.
Data Summary
| Step | Product | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | 3-O-MEM-Naloxone | Naloxone HCl, DIPEA, MEMCl | CH₂Cl₂ | ~97 | >95 | |
| 2 | 3-O-MEM-α-Naloxol Oxalate | 3-O-MEM-Naloxone, K-Selectride®, Oxalic Acid | THF, n-propanol/MTBE | ~83 | >99 | |
| 3 | 3-O-MEM-Naloxegol | 3-O-MEM-α-Naloxol, NaH, CH₃(OCH₂CH₂)₇Br | DMF | ~88 | >95 | |
| 4 | Naloxegol Free Base | 3-O-MEM-Naloxegol, HCl | Ethyl Acetate | - | >99 | |
| 5 | This compound | Naloxegol Base, Oxalic Acid | MTBE/n-propanol | ~88 | >99.5 |
Note: Yields and purities are approximate and can vary based on reaction conditions and purification methods.
Purification and Characterization
The final product, this compound, can be purified to greater than 99.5% by the described acid-base purification technique followed by crystallization. The purity of the final compound and intermediates should be assessed by HPLC. The structure and identity of this compound can be confirmed by spectroscopic methods such as ¹H NMR and mass spectrometry.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound for research purposes. The described methods, when followed carefully, can yield a highly pure product suitable for a wide range of scientific investigations. The provided diagrams and tables offer a clear and concise overview of the synthetic workflow, mechanism of action, and expected outcomes.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Naloxegol - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Improved Process for the Preparation of this compound, an Opiod Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Naloxegol in Opioid-Induced Bowel Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of naloxegol in studies of opioid-induced bowel dysfunction (OIBD), with a primary focus on opioid-induced constipation (OIC). This document includes detailed experimental protocols for key in vitro and in vivo assays, a summary of clinical trial data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Naloxegol and Opioid-Induced Bowel Dysfunction
Opioid analgesics are potent pain relievers, but their use is often limited by significant side effects, most notably OIBD.[1][2] OIBD encompasses a range of gastrointestinal symptoms, including decreased motility, increased fluid absorption, and reduced secretions, leading to constipation, bloating, and abdominal pain.[2][3] These symptoms arise from the activation of mu-opioid receptors (MOR) in the enteric nervous system.[3]
Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the treatment of OIC in adults with chronic non-cancer pain. It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier. This selective peripheral action allows naloxegol to counteract the constipating effects of opioids in the gastrointestinal tract without compromising their central analgesic effects.
Mechanism of Action and Signaling Pathway
Opioids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor in the gut. This binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The net effect is a reduction in neuronal excitability and neurotransmitter release, leading to decreased peristalsis and intestinal secretion.
Naloxegol acts as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract. By binding to these receptors, it blocks the effects of opioid agonists, thereby restoring normal gut motility and function.
Preclinical Evaluation Protocols
In Vitro Assays
1. Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of naloxegol for the mu-opioid receptor.
-
Materials:
-
Cell membranes expressing human mu-opioid receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist) or [³H]-diprenorphine (an antagonist).
-
Naloxegol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Unlabeled naloxone or DAMGO at a high concentration (e.g., 10 µM).
-
96-well plates, filtration apparatus, and scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of naloxegol in assay buffer.
-
In a 96-well plate, add in order: assay buffer, radioligand (at a concentration near its Kd), and either naloxegol dilution, vehicle, or non-specific binding control.
-
Add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of naloxegol.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Binding Assay for Functional Activity
This assay assesses the functional activity of naloxegol as an antagonist by measuring its ability to inhibit agonist-stimulated G-protein activation.
-
Materials:
-
Cell membranes expressing human mu-opioid receptors.
-
[³⁵S]GTPγS.
-
DAMGO (mu-opioid agonist).
-
Naloxegol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP (final concentration 10-30 µM).
-
Non-specific binding control: Unlabeled GTPγS (final concentration 10 µM).
-
-
Protocol:
-
Prepare serial dilutions of naloxegol.
-
In a 96-well plate, add assay buffer, GDP, DAMGO (at a concentration that elicits a submaximal response, e.g., EC80), and naloxegol dilutions.
-
Add the cell membrane preparation.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and quantify radioactivity as described for the radioligand binding assay.
-
Determine the ability of naloxegol to inhibit DAMGO-stimulated [³⁵S]GTPγS binding and calculate its IC50.
-
In Vivo Assays
1. Charcoal Meal Gastrointestinal Transit Assay in Rodents
This assay evaluates the effect of naloxegol on opioid-induced slowing of gastrointestinal transit.
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice.
-
Materials:
-
Morphine sulfate.
-
Naloxegol.
-
Charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum arabic or methylcellulose).
-
Vehicle for drug administration (e.g., saline or water).
-
-
Protocol:
-
Fast animals overnight with free access to water.
-
Administer the opioid (e.g., morphine, subcutaneously) to induce constipation.
-
After a set time (e.g., 30 minutes), administer naloxegol or vehicle orally.
-
After another interval (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 1-2 ml for rats, 0.2-0.3 ml for mice).
-
After a final interval (e.g., 20-30 minutes), euthanize the animals by CO₂ asphyxiation.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
2. Bead Expulsion Assay in Mice
This assay measures colonic transit time by recording the time taken to expel a small bead inserted into the colon.
-
Animal Model: Male C57BL/6 mice.
-
Materials:
-
Morphine sulfate.
-
Naloxegol.
-
Glass or plastic beads (e.g., 3 mm in diameter).
-
Vehicle for drug administration.
-
-
Protocol:
-
Administer the opioid (e.g., morphine) to induce constipation.
-
After a set time, administer naloxegol or vehicle.
-
At the time of expected peak effect of the drugs, insert a bead into the distal colon (approximately 2 cm from the anus).
-
Place the mice in individual cages and observe them for the expulsion of the bead.
-
Record the latency to expel the bead, with a pre-determined cut-off time (e.g., 30-60 minutes).
-
Clinical Studies with Naloxegol
The efficacy and safety of naloxegol for the treatment of OIC in patients with non-cancer pain have been established in several large, randomized, placebo-controlled Phase 3 clinical trials, most notably the KODIAC program (KODIAC-04, KODIAC-05, KODIAC-07, and KODIAC-08).
Key Clinical Trial Protocols
The KODIAC-04 and KODIAC-05 studies were pivotal, multicenter, randomized, double-blind, placebo-controlled trials with similar designs.
-
Patient Population: Adults with chronic non-cancer pain on a stable opioid dose (30-1000 morphine milligram equivalents/day) with OIC (fewer than 3 spontaneous bowel movements [SBMs] per week). A significant portion of the study population had an inadequate response to laxatives.
-
Treatment Arms: Patients were randomized (1:1:1) to receive naloxegol 12.5 mg, naloxegol 25 mg, or placebo once daily for 12 weeks.
-
Primary Endpoint: The percentage of responders, defined as having ≥3 SBMs per week and an increase of ≥1 SBM per week from baseline for at least 9 out of the 12 weeks and 3 out of the last 4 weeks.
-
Secondary Endpoints: Included time to first post-dose SBM, number of SBMs per week, and patient-reported outcomes of constipation symptoms.
Summary of Clinical Trial Data
Table 1: Efficacy of Naloxegol in the KODIAC-04 and KODIAC-05 Trials (12-week data)
| Outcome | KODIAC-04 | KODIAC-05 |
| Primary Endpoint: Responder Rate (%) | ||
| Placebo | 29.4 | 29.3 |
| Naloxegol 12.5 mg | 40.8 (p=0.021 vs placebo) | 35.5 (p=0.202 vs placebo) |
| Naloxegol 25 mg | 44.4 (p=0.001 vs placebo) | 39.7 (p=0.021 vs placebo) |
| Median Time to First Post-Dose SBM (hours) | ||
| Placebo | 35.8 | 37.2 |
| Naloxegol 12.5 mg | 12.0 | 29.5 |
| Naloxegol 25 mg | 5.9 | 12.0 |
Data compiled from multiple sources.
Table 2: Common Adverse Events in Pooled Analysis of KODIAC-04 and KODIAC-05
| Adverse Event | Placebo (n=446) | Naloxegol 12.5 mg (n=445) | Naloxegol 25 mg (n=446) |
| Abdominal Pain | 3.1% | 8.1% | 14.6% |
| Diarrhea | 3.4% | 6.1% | 9.2% |
| Nausea | 3.8% | 5.4% | 8.1% |
| Flatulence | 1.6% | 3.1% | 5.2% |
| Headache | 3.6% | 4.0% | 4.3% |
Data represents the percentage of patients experiencing the adverse event.
It is important to note that pain scores and mean daily opioid doses remained stable across treatment groups in these studies, indicating that naloxegol did not interfere with central analgesia.
References
- 1. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of naloxegol in patients with opioid-induced constipation and laxative-inadequate response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Naloxegol Oxalate in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a PEGylated derivative of naloxone.[1][2] Its chemical modification limits its ability to cross the blood-brain barrier, allowing it to counteract the constipating effects of opioids in the gastrointestinal (GI) tract without significantly affecting central analgesia.[1][2] These characteristics make naloxegol a valuable tool in preclinical research for studying opioid-induced constipation (OIC) and developing novel therapeutic strategies.
These application notes provide detailed protocols for the formulation and oral administration of naloxegol oxalate in common laboratory animal models, along with relevant quantitative data to aid in experimental design and interpretation.
Mechanism of Action
Opioids induce constipation by binding to mu (µ)-opioid receptors in the enteric nervous system, which leads to decreased GI motility and fluid secretion.[3] Naloxegol acts as a competitive antagonist at these peripheral µ-opioid receptors, thereby inhibiting the downstream effects of opioid agonists in the gut. The PEGylation of naloxegol increases its molecular size and makes it a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which actively removes the drug from the central nervous system (CNS), thus preserving the central analgesic effects of opioids.
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | |
| Water | 100 mg/mL | |
| Ethanol | 33 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | |
| Dimethylformamide (DMF) | 16 mg/mL |
Table 2: In Vivo Efficacy of Orally Administered Naloxegol in Rats
| Parameter | Value (mg/kg) | Description | Reference |
| ED₅₀ | 23.1 | Dose achieving 50% of the maximal effect for antagonism of morphine-induced inhibition of gastrointestinal transit. | |
| ED₅₀ | 55.4 | Dose achieving 50% of the maximal effect for antagonism of morphine-induced antinociception (hot plate assay). |
Table 3: Pharmacokinetic Parameters of Oral Naloxegol in Humans (for reference)
| Parameter | Value | Conditions | Reference |
| Tₘₐₓ (Time to maximum concentration) | < 2 hours | Single oral dose | |
| Half-life (t₁/₂) | 6 - 11 hours | Single oral dose | |
| Protein Binding | 4.2% | - | |
| Major Route of Elimination | Feces (~68%) | - |
Experimental Protocols
Formulation Protocols
Protocol 1: Aqueous Solution for Oral Gavage (Rats)
This protocol is suitable for preparing a clear solution of this compound for oral administration.
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% sterile saline
-
Glass vial or container
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
Transfer the weighed this compound to a clean glass vial.
-
Add the desired volume of sterile water or 0.9% saline to the vial.
-
Place a magnetic stir bar in the vial and stir the mixture on a magnetic stirrer until the this compound is completely dissolved. This should result in a clear, homogenous solution.
-
The solution should be prepared fresh on the day of dosing and protected from light.
Protocol 2: Suspension for Oral Gavage (General Rodent Use)
This protocol is suitable for preparing a homogenous suspension, which may be useful for higher concentrations or if a sustained release is desired.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Purified water
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle by slowly adding a low concentration of CMC-Na (e.g., 0.5% w/v) to purified water while stirring continuously until a uniform, viscous solution is formed.
-
Weigh the required amount of this compound.
-
If starting with a larger particle size, gently triturate the this compound powder in a mortar and pestle to a fine powder.
-
In a separate beaker, add a small amount of the CMC-Na vehicle to the this compound powder to form a smooth paste.
-
Gradually add the remaining volume of the CMC-Na vehicle to the paste while stirring continuously with a magnetic stirrer or using a homogenizer to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
This suspension should be continuously stirred during dosing to ensure uniform delivery of the compound.
Stability of Formulations: While specific stability data for these lab-prepared formulations are not extensively published, it is best practice to prepare the solutions or suspensions fresh on the day of use. Aqueous solutions of this compound are not recommended to be stored for more than one day. If storage is necessary, it should be done at 2-8°C and protected from light, and the stability should be validated for the intended duration of use.
Animal Dosing Protocol: Oral Gavage in Rodents
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Animals should be acclimated to the housing conditions for at least 3 days prior to the experiment. In some experimental paradigms, animals may be fasted overnight before dosing to standardize stomach content.
-
Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the volume of the formulation to be administered. The dosing volume for oral gavage in rodents is typically between 5-10 mL/kg.
-
Animal Restraint: Restrain the animal firmly but gently to immobilize the head and straighten the neck and esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an oral this compound formulation in a rodent model of opioid-induced constipation.
Disclaimer: These protocols and application notes are intended for guidance in a research setting. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines. Researchers should conduct their own risk assessments and optimization studies for their specific experimental needs.
References
- 1. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Naloxegol Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the identification and quantification of impurities in the synthesis of naloxegol. The protocols outlined below are intended to serve as a guide for developing and validating robust analytical methods for quality control and regulatory purposes.
Introduction to Naloxegol and its Potential Impurities
Naloxegol is a peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.[1] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier.[2] The synthesis of naloxegol is a multi-step process that can give rise to various process-related impurities. Additionally, degradation of the naloxegol molecule under various stress conditions can lead to the formation of degradation products.
Commonly identified impurities in naloxegol synthesis include:
-
Process-Related Impurities: These can arise from starting materials, intermediates, and by-products of the synthetic route.[2] Known process-related impurities include 3-O-MEM-naloxegol, dialkylated naloxegol, the β-epimer of naloxegol, and various polyethylene glycol (PEG) chain length variants (e.g., PEG-3, PEG-5, PEG-6, PEG-8 naloxegol).[3][4]
-
Degradation Products: These can form due to exposure to stress conditions such as acid, base, oxidation, heat, and light.
The identification and control of these impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory agencies like the FDA and under ICH guidelines.
Analytical Strategies for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of naloxegol impurities. High-Performance Liquid Chromatography (HPLC) is the primary tool for separation and quantification, while Mass Spectrometry (MS) is invaluable for structural elucidation and identification.
A logical workflow for the identification and control of naloxegol synthesis impurities is presented below.
Caption: Logical workflow for the identification and control of naloxegol impurities.
Quantitative Data Summary
The following table summarizes the quantitative data for known process-related impurities of naloxegol as reported in the literature. The limits for these impurities are typically established based on regulatory guidelines and safety data.
| Impurity Name | Typical Reporting Level (%) | Analytical Technique |
| 3-O-MEM-naloxegol | 0.03 | HPLC |
| Dialkylated Naloxegol | 0.05 | HPLC |
| β-epimer | 0.08 | HPLC |
| PEG-8 Naloxegol | 0.64 | HPLC |
| PEG-6 Naloxegol | 0.37 | HPLC |
| PEG-5 Naloxegol | 0.08 | HPLC |
| PEG-3 Naloxegol | 0.07 | HPLC |
| 3-O-MEM alpha Naloxol | 1.44 | HPLC |
| 6,14-dialkylated 3-O-MEM Naloxegol | 0.83 | HPLC |
Note: The reporting levels are examples and may vary depending on the synthesis process and the specific regulatory requirements.
Experimental Protocols
Stability-Indicating RP-HPLC Method for Naloxegol and its Impurities
This protocol describes a reverse-phase HPLC method designed to separate naloxegol from its potential process-related impurities and degradation products.
1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 4.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) |
1.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of naloxegol oxalate reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).
-
Impurity Stock Solutions: If reference standards for impurities are available, prepare individual stock solutions in the diluent.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of naloxegol and spike it with known amounts of impurity stock solutions.
-
Sample Solution: Accurately weigh and dissolve the naloxegol drug substance or product in the diluent to a final concentration of approximately 1.0 mg/mL.
1.3. System Suitability
Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. The acceptance criteria should be established based on the validation of the method.
| Parameter | Acceptance Criteria |
| Tailing Factor (for naloxegol peak) | ≤ 2.0 |
| Theoretical Plates (for naloxegol peak) | ≥ 2000 |
| %RSD for replicate injections (area) | ≤ 2.0% |
| Resolution between naloxegol and closest eluting impurity | ≥ 1.5 |
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
2.1. General Procedure
Prepare solutions of naloxegol (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples. The extent of degradation should be targeted to be between 5-20%.
2.2. Stress Conditions
-
Acid Hydrolysis: Treat the naloxegol solution with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Treat the naloxegol solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the naloxegol solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid naloxegol powder to 105°C for 24 hours. Dissolve the stressed powder in the diluent for analysis.
-
Photolytic Degradation: Expose a solution of naloxegol to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
LC-MS/MS Method for Impurity Identification
This protocol provides a general approach for the identification and structural elucidation of naloxegol impurities using LC-MS/MS.
3.1. LC Conditions
The HPLC conditions can be similar to the stability-indicating method described above, with potential modifications to the mobile phase to ensure compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium formate or ammonium acetate).
3.2. MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for parent ion identification) and Product Ion Scan (for fragmentation analysis) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain informative fragment ions |
3.3. Data Analysis
-
Identify the protonated molecular ions ([M+H]+) of the impurities in the full scan mass spectra.
-
Perform product ion scans on the identified parent ions to obtain fragmentation patterns.
-
Elucidate the structures of the impurities by interpreting the fragmentation patterns and comparing them with the structure of naloxegol.
Visualization of Naloxegol Synthesis and Impurity Formation
The following diagram illustrates a plausible synthetic pathway for naloxegol, highlighting the potential points of impurity formation.
Caption: Potential points of impurity formation during naloxegol synthesis.
Conclusion
The analytical methods and protocols described in these application notes provide a robust framework for the identification, quantification, and control of impurities in naloxegol synthesis. The implementation of a validated stability-indicating HPLC method, coupled with forced degradation studies and LC-MS/MS for structural elucidation, is crucial for ensuring the quality, safety, and efficacy of naloxegol drug products. Adherence to these analytical strategies will support successful drug development and regulatory compliance.
References
- 1. Naloxegol | C34H53NO11 | CID 56959087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2018096464A1 - this compound and solid dispersion thereof - Google Patents [patents.google.com]
- 4. US20200253955A1 - this compound and Solid Dispersion thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Clinical Trials of Naloxegol in Opioid-Induced Constipation (OIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design and protocols for conducting clinical trials of naloxegol for the treatment of Opioid-Induced Constipation (OIC). The information is primarily based on the pivotal Phase 3 clinical trials, KODIAC-04 and KODIAC-05, which established the efficacy and safety of naloxegol.
Introduction to Naloxegol and Opioid-Induced Constipation
Opioids are a cornerstone of chronic pain management; however, they frequently cause OIC by binding to mu-opioid receptors in the gastrointestinal tract.[1] This binding inhibits gut motility and fluid secretion, leading to constipation.[2] Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to block these effects in the gut without compromising the central analgesic effects of opioids.[3][4] Its pegylated structure limits its ability to cross the blood-brain barrier.[4]
Experimental Design: Phase 3 Clinical Trials (KODIAC-04 & KODIAC-05)
The KODIAC-04 and KODIAC-05 trials were multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of naloxegol in patients with non-cancer pain and OIC.
Study Population
The trials enrolled adult patients with chronic non-cancer pain who had been on a stable opioid dose for at least four weeks and experienced OIC.
Table 1: Key Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age 18 years or older | History of cancer within the last 5 years |
| Stable daily opioid dose (30-1,000 morphine milligram equivalents) for ≥4 weeks | Conditions that could be associated with constipation other than opioids |
| Self-reported OIC with <3 spontaneous bowel movements (SBMs) per week | Known or suspected mechanical bowel obstruction |
| Willingness to discontinue current laxative regimen | Concurrent use of other opioid antagonists |
Treatment Arms and Duration
Patients were randomized in a 1:1:1 ratio to receive one of the following treatments orally, once daily, for 12 weeks:
-
Naloxegol 12.5 mg
-
Naloxegol 25 mg
-
Placebo
Efficacy and Safety Endpoints
Table 2: Primary and Key Secondary Efficacy Endpoints
| Endpoint | Definition |
| Primary Endpoint | Percentage of "responders" during the 12-week treatment period. A responder was defined as having ≥3 spontaneous bowel movements (SBMs) per week AND an increase from baseline of ≥1 SBM per week for at least 9 of the 12 weeks, including at least 3 of the last 4 weeks. |
| Key Secondary Endpoints | - Percentage of responders in the subpopulation with an inadequate response to laxatives prior to the study. - Time to first post-dose SBM. - Mean number of SBMs per week. - Change from baseline in daily assessments of constipation symptoms using the Patient Assessment of Constipation-Symptoms (PAC-SYM) questionnaire. |
Safety was assessed through the monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests. Particular attention was given to potential cardiovascular events and symptoms of opioid withdrawal.
Experimental Protocols
Patient Screening and Randomization Workflow
Assessment of Bowel Function
A daily electronic diary (eDiary) was used to collect data on bowel movements.
-
Definition of a Spontaneous Bowel Movement (SBM): A bowel movement that occurred without the use of rescue medication in the preceding 24 hours.
-
Rescue Medication Protocol: Patients who did not have a bowel movement for 72 hours were permitted to use bisacodyl as a rescue medication.
Patient-Reported Outcome (PRO) Assessments
3.3.1. Patient Assessment of Constipation-Symptoms (PAC-SYM)
The PAC-SYM is a 12-item questionnaire that assesses the severity of constipation symptoms over the preceding week. It is divided into three subscales: abdominal, rectal, and stool symptoms. Each item is rated on a 5-point Likert scale from 0 (absent) to 4 (very severe). A mean total score is calculated by summing the scores for each item and dividing by the number of items answered.
Table 3: PAC-SYM Questionnaire Items
| Subscale | Item |
| Abdominal | 1. Stomach discomfort 2. Stomach pain 3. Bloating in your stomach 4. Stomach cramps |
| Rectal | 5. Painful bowel movements 6. Burning during or after a bowel movement 7. Bleeding or tearing during or after a bowel movement |
| Stool | 8. Incomplete bowel movement, felt like you didn't finish 9. Bowel movements were too hard 10. Bowel movements were too small 11. Straining or squeezing to pass a bowel movement 12. Feeling like you had to pass a bowel movement but you could not ("false alarm") |
3.3.2. Patient Assessment of Constipation-Quality of Life (PAC-QOL)
The PAC-QOL is a 28-item questionnaire that measures the impact of constipation on a patient's quality of life over the previous two weeks. It consists of four subscales: physical discomfort, psychosocial discomfort, worries and concerns, and satisfaction. Items are rated on a 5-point Likert scale from 0 to 4. For the first three subscales, a higher score indicates a worse quality of life. The satisfaction subscale is reverse-scored.
Table 4: PAC-QOL Subscales and Scoring
| Subscale | Number of Items | Scoring |
| Physical Discomfort | 4 | Sum of item scores (0-16) |
| Psychosocial Discomfort | 8 | Sum of item scores (0-32) |
| Worries and Concerns | 11 | Sum of item scores (0-44) |
| Satisfaction | 5 | Sum of reverse-scored items (0-20) |
Safety Assessments
3.4.1. Opioid Withdrawal Assessment
Symptoms of opioid withdrawal were monitored throughout the studies. The Clinical Opiate Withdrawal Scale (COWS) is a standard tool for this assessment.
Table 5: Clinical Opiate Withdrawal Scale (COWS) Items
| Item |
| Resting Pulse Rate |
| Sweating |
| Restlessness |
| Pupil Size |
| Bone or Joint Aches |
| Runny Nose or Tearing |
| GI Upset |
| Tremor |
| Yawning |
| Anxiety or Irritability |
| Gooseflesh Skin |
3.4.2. Cardiovascular Event Adjudication
All potential cardiovascular adverse events were reviewed by an independent, blinded clinical endpoint committee (CEC). The CEC followed a predefined charter that outlined the process for event adjudication.
Data Presentation
Quantitative data from the KODIAC-04 and KODIAC-05 trials are summarized below for easy comparison.
Table 6: Efficacy Results from KODIAC-04 and KODIAC-05
| Outcome | KODIAC-04 | KODIAC-05 |
| Responder Rate (Primary Endpoint) | ||
| Naloxegol 25 mg | 44% (p=0.001 vs placebo) | 40% (p=0.021 vs placebo) |
| Naloxegol 12.5 mg | 41% (p=0.015 vs placebo) | 35% (p=0.202 vs placebo) |
| Placebo | 29% | 29% |
| Median Time to First SBM (hours) | ||
| Naloxegol 25 mg | 6 | 12 |
| Placebo | 36 | 37 |
Table 7: Common Adverse Events (Frequency >5%)
| Adverse Event | Naloxegol 25 mg | Naloxegol 12.5 mg | Placebo |
| Abdominal Pain | 17.8% | - | 3.3% |
| Diarrhea | 12.9% | - | 5.9% |
| Nausea | 9.4% | - | 4.1% |
| Headache | 9.0% | - | 4.8% |
| Flatulence | 6.9% | - | 1.1% |
| (Data from a 52-week safety study) |
Signaling Pathway of Naloxegol's Mechanism of Action
Naloxegol acts as a competitive antagonist at the mu-opioid receptor in the enteric nervous system. By blocking the binding of opioid agonists, naloxegol prevents the downstream signaling cascade that leads to constipation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical potential of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Naloxegal Oxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of naloxegol oxalate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1] However, its solubility can be significantly lower in pure water and is dependent on the pH of the solution.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents.[1] Preparing a concentrated stock solution in an appropriate organic solvent is a common first step for many experiments. The solubility in common laboratory solvents is summarized in the table below.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For in vitro assays, DMSO is a common choice; however, the final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid cytotoxic effects.[2]
Q4: What are the common methods to enhance the aqueous solubility of poorly soluble drugs like this compound?
A4: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).
-
Chemical Modifications: These methods involve changing the pH of the solution, using buffers, forming salts or derivatives, and complexation.
-
Use of Excipients: Employing adjuvants like surfactants, solubilizers, co-solvents, and cyclodextrins can also significantly enhance solubility.
Troubleshooting Guide
Issue 1: this compound precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Cause: This is a common phenomenon known as "antisolvent precipitation." The aqueous buffer is an antisolvent for the this compound that was dissolved in the organic solvent. When the two are mixed, the solubility of the compound drastically decreases, leading to precipitation.
-
Solution:
-
Decrease the final concentration: Ensure the final concentration of this compound in the aqueous solution is below its solubility limit at that specific pH and temperature.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, try using a mixture of the buffer and a water-miscible organic solvent (co-solvent). The organic solvent will help to keep the compound in solution.
-
pH adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the aqueous buffer may increase its solubility.
-
Incorporate solubilizing excipients: Add excipients such as cyclodextrins or surfactants to the aqueous buffer before adding the this compound stock solution. These can form complexes with the drug, enhancing its solubility.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can arise from the precipitation of this compound in the cell culture medium, leading to variable effective concentrations. The organic solvent used for the stock solution might also be exerting cytotoxic effects at higher concentrations.
-
Solution:
-
Verify solubility in media: Confirm the solubility of this compound in your specific cell culture medium at the desired experimental concentration and temperature.
-
Minimize solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced artifacts.
-
Prepare fresh solutions: Aqueous solutions of this compound are not recommended for storage for more than one day. Prepare fresh dilutions from your stock solution for each experiment.
-
Use a formulation approach: Consider preparing a solid dispersion or a cyclodextrin inclusion complex of this compound to improve its dissolution and stability in the aqueous environment of the cell culture.
-
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | ~10 | |
| Ethanol | ~33 | |
| DMSO | ~20 | |
| Dimethylformamide | ~16 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Purge the DMSO with an inert gas for several minutes to remove dissolved oxygen.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within one month when stored at -20°C, or within six months at -80°C.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound with Povidone K-30
Objective: To enhance the aqueous solubility and dissolution rate of this compound by creating an amorphous solid dispersion. This method is adapted from patent literature.
Materials:
-
This compound
-
Povidone K-30 (PVP K-30)
-
Purified water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve 10 g of this compound in 180 mL of purified water at 20-30°C with stirring.
-
To this solution, add 10 g of Povidone K-30 and continue stirring until a clear solution is obtained.
-
Filter the solution to remove any undissolved particles.
-
Freeze the solution at -40°C.
-
Lyophilize the frozen solution until a dry, white solid is obtained.
-
The resulting powder is an amorphous solid dispersion of this compound, which can be reconstituted in aqueous buffers for experiments.
Visualizations
References
Technical Support Center: Managing Gastrointestinal Side Effects of Naloxegol in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing naloxegol in animal studies. The information is designed to help manage and mitigate potential gastrointestinal side effects observed during preclinical experiments.
Troubleshooting Guides
This section provides a structured approach to identifying and addressing common gastrointestinal side effects associated with naloxegol administration in animal models.
Issue 1: Diarrhea or Loose Stools
-
Observation: Animals exhibit unformed, watery stools, or an increased frequency of defecation shortly after naloxegol administration.
-
Potential Cause: This is a common, on-target effect of naloxegol, which is a peripherally acting µ-opioid receptor antagonist (PAMORA). By blocking opioid receptors in the gut, naloxegol can increase gastrointestinal motility and secretions, leading to a reversal of opioid-induced constipation and potentially causing diarrhea, especially at higher doses.[1][2]
-
Troubleshooting Steps:
-
Dose Titration: If not central to the experimental design, consider reducing the naloxegol dose. The gastrointestinal side effects of naloxegol are often dose-dependent.[1][3][4] A lower dose may still be effective in reversing opioid-induced constipation with a reduced incidence of diarrhea.
-
Acclimatization Period: If the study design allows, a gradual dose escalation may help the animals acclimatize to the effects of naloxegol.
-
Monitor Hydration: Ensure animals have free access to water to prevent dehydration, a potential consequence of diarrhea. Monitor for signs of dehydration such as decreased skin turgor and reduced urine output.
-
Supportive Care: In severe cases, consult with a veterinarian about supportive care options, which may include electrolyte supplementation.
-
Issue 2: Abdominal Cramping or Discomfort
-
Observation: Animals may display signs of abdominal discomfort, such as writhing, stretching, or a hunched posture.
-
Potential Cause: The restoration of gut motility by naloxegol can sometimes lead to abdominal cramping. This is a known side effect in humans and is likely to occur in animal models as well.
-
Troubleshooting Steps:
-
Dose Adjustment: As with diarrhea, reducing the naloxegol dose is the primary strategy to mitigate abdominal cramping.
-
Observation Period: Closely monitor the animals after dosing to assess the severity and duration of the discomfort. These effects are often transient.
-
Pain Assessment: If the study is not focused on analgesia, consult with a veterinarian about appropriate, non-opioid analgesics if the discomfort appears severe. Be mindful of potential drug interactions and their impact on the study outcomes.
-
Issue 3: Nausea and Vomiting (in species that can vomit)
-
Observation: Retching or vomiting may be observed in relevant animal species after naloxegol administration. In rodents, which cannot vomit, signs of nausea may include pica (eating non-food items) or conditioned taste aversion.
-
Potential Cause: Nausea is a reported side effect of naloxegol in clinical trials. The underlying mechanism in the gastrointestinal tract is likely related to the rapid changes in motility and visceral sensation.
-
Troubleshooting Steps:
-
Dose Reduction: A lower dose of naloxegol may reduce the incidence and severity of nausea.
-
Fasting Status: Consider the timing of administration in relation to feeding. Administering naloxegol on an empty stomach may alter its absorption and side effect profile.
-
Antiemetic Co-administration: If nausea is a significant confounding factor, consult with a veterinarian about the possibility of co-administering a non-opioid antiemetic that does not interfere with the study's objectives.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of naloxegol observed in animal studies?
A1: Based on its mechanism of action and clinical data, the most anticipated gastrointestinal side effects in animal models are diarrhea, abdominal cramping, and nausea. While preclinical studies often focus on efficacy, these on-target effects are expected due to the restoration of normal gut function in opioid-constipated animals.
Q2: Are the gastrointestinal side effects of naloxegol dose-dependent?
A2: Yes, clinical data strongly indicates that the gastrointestinal side effects of naloxegol are dose-dependent, with higher doses generally leading to a greater incidence and severity of adverse events such as abdominal pain and diarrhea. This relationship is expected to be similar in animal models.
Q3: How can I differentiate between a side effect of naloxegol and a symptom of opioid withdrawal?
A3: Naloxegol is designed to be a peripherally acting µ-opioid receptor antagonist, with limited ability to cross the blood-brain barrier. Therefore, it should not induce central opioid withdrawal symptoms like tremors or vocalizations. Gastrointestinal symptoms like diarrhea and abdominal cramping can be features of both naloxegol's peripheral action and opioid withdrawal. However, in the context of naloxegol administration, these are more likely direct, peripheral effects. The absence of central nervous system-mediated withdrawal signs is a key differentiator.
Q4: What is the typical onset and duration of naloxegol-induced gastrointestinal side effects in animals?
A4: In humans, gastrointestinal side effects are often transient and occur shortly after initiating treatment. A similar pattern can be expected in animal models, with effects appearing within a few hours of administration and subsiding as the animal's system adapts.
Q5: Are there any known species-specific differences in the gastrointestinal side effects of naloxegol?
A5: The available literature does not provide a detailed comparison of species-specific side effects. However, the fundamental mechanism of action is consistent across mammals. It is important to carefully observe the specific animal model being used and document any unique responses. Rodents, for example, do not vomit, so nausea may manifest through other behaviors like pica.
Quantitative Data from Animal Studies
While detailed quantitative data on the incidence of specific side effects in animal studies is not extensively published, the following table summarizes key dose-response information from a study in rats investigating the efficacy of naloxegol in reversing morphine-induced inhibition of gastrointestinal transit.
| Animal Model | Opioid Used | Naloxegol Doses (oral) | Effect on Gastrointestinal Transit | Reference |
| Rat | Morphine (10 mg/kg, IV) | 10, 30, 90 mg/kg | Dose-dependent reversal of morphine-induced inhibition of GI transit. 90 mg/kg completely reversed the effect. ED₅₀ = 23.1 mg/kg. |
Experimental Protocols
1. Gastrointestinal Transit Assay (Charcoal Meal Test) in Rats
-
Objective: To assess the effect of naloxegol on opioid-induced slowing of gastrointestinal transit.
-
Materials:
-
Male Sprague-Dawley rats
-
Morphine hydrochloride
-
Naloxegol
-
Charcoal meal (e.g., 10% charcoal in 5% gum arabic)
-
Oral gavage needles
-
Intravenous injection supplies
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer morphine (e.g., 10 mg/kg) via intravenous injection to induce constipation. A control group should receive a saline injection.
-
After a short interval (e.g., 5 minutes), administer naloxegol or vehicle via oral gavage at the desired doses.
-
After another interval (e.g., 25 minutes), administer a charcoal meal (e.g., 1 ml) via oral gavage.
-
After a set time (e.g., 30 minutes), humanely euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
-
Reference:
2. Bead Expulsion Assay in Mice
-
Objective: To measure the effect of naloxegol on opioid-induced changes in colonic transit.
-
Materials:
-
Male mice (e.g., C57BL/6)
-
Opioid agonist (e.g., fentanyl)
-
Naloxegol
-
Small glass or plastic beads (e.g., 3 mm diameter)
-
Stopwatch
-
-
Procedure:
-
Administer the opioid agonist (e.g., subcutaneous fentanyl) to induce constipation.
-
Administer naloxegol or vehicle at the desired doses and route (e.g., oral or subcutaneous).
-
At the expected time of peak drug effect, gently insert a single bead into the distal colon of the mouse (e.g., 2 cm from the anus).
-
Place the mouse in an individual cage and observe for the expulsion of the bead.
-
Record the time taken to expel the bead. A cut-off time (e.g., 30 or 60 minutes) should be set.
-
-
Reference: A similar methodology is described for naloxone in opioid-induced constipation models.
Visualizations
Caption: Naloxegol's Mechanism of Action in the Gut.
Caption: Workflow for a GI Transit Study.
Caption: Troubleshooting GI Side Effects.
References
- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. A phase 2, double-blind, randomized, placebo-controlled, dose-escalation study to evaluate the efficacy, safety, and tolerability of naloxegol in patients with opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Naloxegol Dosage for Non-Cancer Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing naloxegol in preclinical non-cancer pain models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of naloxegol?
A1: Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier.[1][3][4] This allows naloxegol to selectively block mu-opioid receptors in the peripheral nervous system, particularly in the gastrointestinal tract, without significantly affecting the central analgesic effects of opioids.
Q2: What is the recommended starting dose of naloxegol for preclinical studies in rodents?
A2: Based on preclinical studies in rats, oral doses of 10, 30, and 90 mg/kg have been used to assess the antagonism of morphine-induced effects. The oral dose of naloxegol that achieved 50% of the maximal effect (ED50) for antagonizing morphine-induced inhibition of gastrointestinal transit in rats was 23.1 mg/kg. For antagonizing morphine-induced antinociception in the hot plate assay, the ED50 was 55.4 mg/kg. Researchers should consider these values as a starting point and perform dose-response studies to determine the optimal dose for their specific non-cancer pain model and experimental endpoint.
Q3: How should naloxegol be prepared and administered for oral gavage in rodents?
A3: Naloxegol can be formulated in 0.9% saline for oral administration. The target dose volume for oral gavage in rats is typically 5-10 ml/kg. It is recommended to fast the animals overnight before oral administration of naloxegol.
Q4: Are there any known drug interactions to be aware of when using naloxegol in preclinical studies?
A4: Naloxegol is a substrate of the P-glycoprotein (P-gp) transporter and is primarily metabolized by the CYP3A4 enzyme system. Co-administration of drugs that are strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentration of naloxegol. Therefore, it is crucial to consider the potential for drug-drug interactions when designing experiments involving naloxegol and other compounds.
Q5: Can naloxegol interfere with the analgesic effects of opioids in pain models?
A5: While naloxegol is designed to be peripherally restricted, high doses may lead to some central nervous system penetration and potentially interfere with opioid-mediated analgesia. In rats, the ED50 of naloxegol for antagonizing morphine-induced analgesia in the hot plate test was 55.4 mg/kg, which is higher than its ED50 for antagonizing gastrointestinal effects. Researchers should carefully titrate the dose to minimize central effects while achieving the desired peripheral antagonism.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure proper oral gavage technique to deliver the full dose accurately. Verify the formulation is homogenous and stable.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimate animals to handling and experimental procedures to minimize stress-induced variability.
-
-
Possible Cause: Inadequate fasting.
-
Solution: Ensure consistent overnight fasting before drug administration, as food can affect the absorption of naloxegol.
-
Issue 2: Unexpected behavioral changes in animals (e.g., agitation, altered locomotor activity).
-
Possible Cause: Potential for central nervous system effects at high doses.
-
Solution: Conduct a dose-response study to identify the lowest effective dose that minimizes central effects. Consider using a lower dose or a different administration route. While primarily peripheral, very high concentrations could potentially lead to central receptor occupancy.
-
-
Possible Cause: Opioid withdrawal-like symptoms.
-
Solution: In animals chronically treated with opioids, the introduction of an opioid antagonist, even a peripheral one, could potentially precipitate withdrawal-like symptoms in the gut, leading to discomfort and altered behavior. Monitor animals closely for signs of withdrawal and consider a gradual dose escalation of naloxegol.
-
Issue 3: Lack of efficacy in reversing opioid-induced side effects.
-
Possible Cause: Insufficient dosage.
-
Solution: Increase the dose of naloxegol. Refer to the dose-response data in the provided tables and consider performing a pilot study to determine the optimal dose for your specific opioid and pain model.
-
-
Possible Cause: Rapid metabolism of naloxegol.
-
Solution: Consider the timing of naloxegol administration relative to the opioid and the behavioral test. The peak plasma concentration of naloxegol is reached in less than 2 hours.
-
-
Possible Cause: Incorrect formulation.
-
Solution: Ensure naloxegol is properly dissolved or suspended in the vehicle (e.g., 0.9% saline) to ensure accurate dosing.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of Naloxegol in Rats
| Parameter | Value | Species | Assay | Reference |
| Ki (human µ-opioid receptor) | 7.42 nM | In vitro | Receptor Binding Assay | |
| pA2 (human µ-opioid receptor) | 7.95 | In vitro | Functional Antagonism Assay | |
| ED50 (Antagonism of Morphine-induced GI Transit Inhibition) | 23.1 mg/kg (oral) | Rat | Charcoal Meal Transit | |
| ED50 (Antagonism of Morphine-induced Antinociception) | 55.4 mg/kg (oral) | Rat | Hot Plate Test | |
| CNS Penetration (vs. Naloxone) | 15-fold slower | Rat | Brain Perfusion Model |
Table 2: Recommended Starting Doses of Naloxegol for Antagonism of Opioid Effects in Rodents
| Species | Route of Administration | Recommended Dose Range | Pain Model Context | Reference |
| Rat | Oral (gavage) | 10 - 90 mg/kg | Antagonism of morphine-induced effects | |
| Mouse | Oral (gavage) | Dose-dependent antagonism of fentanyl-induced constipation | To be determined based on dose-response studies |
Experimental Protocols
Hot Plate Test for Thermal Pain
-
Apparatus: A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 53 ± 1°C).
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Gently place the animal on the hot plate.
-
Start a timer immediately.
-
Observe the animal for nociceptive responses, such as licking of the hind paw, jumping, or vocalization.
-
Record the latency (in seconds) to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.
-
-
Drug Administration: Administer naloxegol (e.g., orally) at a predetermined time before placing the animal on the hot plate to assess its effect on the thermal pain threshold, especially in the context of co-administered opioids.
Tail Flick/Withdrawal Test for Thermal Pain
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto a specific portion of the animal's tail.
-
Acclimation: Allow the animal to acclimate to the restraining device for a few minutes before testing.
-
Procedure:
-
Position the animal's tail in the apparatus.
-
Activate the heat source and start a timer.
-
The latency to the flick or withdrawal of the tail from the heat source is automatically or manually recorded.
-
A cut-off time should be set to avoid tissue damage.
-
-
Drug Administration: Administer naloxegol at a specified time before the test to evaluate its impact on the nociceptive threshold.
Carrageenan-Induced Inflammatory Pain Model
-
Induction of Inflammation:
-
Inject a small volume (e.g., 100 µL) of a 1-2% carrageenan solution in sterile saline into the plantar surface of one hind paw of the animal.
-
-
Assessment of Hyperalgesia/Allodynia:
-
Thermal Hyperalgesia: Use the hot plate test or a radiant heat source (Hargreaves test) to measure the paw withdrawal latency at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). A decrease in latency compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: Use von Frey filaments of varying forces to determine the paw withdrawal threshold. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.
-
-
Drug Administration: Administer naloxegol before or after the carrageenan injection to assess its potential to prevent or reverse inflammatory pain hypersensitivity.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Surgical Procedure:
-
Under appropriate anesthesia, expose the sciatic nerve in one thigh.
-
Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and several days/weeks post-surgery. A significant decrease in the withdrawal threshold in the ipsilateral paw is indicative of mechanical allodynia.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a thermal stimulus.
-
-
Drug Administration: Administer naloxegol at different time points post-surgery to evaluate its effect on the development or maintenance of neuropathic pain behaviors.
Mandatory Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway and Naloxegol's Antagonism in Enteric Neurons.
References
- 1. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological characterization of naloxegol: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Technical Support Center: Synthesis of Naloxegol and Impurity Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of naloxegol and in controlling related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during naloxegol synthesis?
A1: The synthesis of naloxegol, a complex multi-step process, can lead to the formation of several process-related and degradation impurities. Key impurities include:
-
Process-Related Impurities:
-
3,14-di-O-MEM-naloxone: Arises from the over-protection of the naloxone starting material with methoxyethoxymethyl (MEM) chloride.[1]
-
β-epimer of 3-O-MEM α-naloxol: A stereoisomer formed during the reduction of the ketone group in 3-O-MEM naloxone. The desired product is the α-epimer.
-
PEG-related impurities: Variations in the length of the polyethylene glycol (PEG) chain can lead to impurities such as PEG-8, PEG-6, PEG-5, and PEG-3 naloxegol.[2]
-
Dialkylated naloxegol: Can be formed during the PEGylation step.[2]
-
Unreacted intermediates: Such as 3-O-MEM naloxegol.[2]
-
-
Degradation Products:
-
Oxidation products.
-
Products resulting from the dealkylation of the side chain.[1]
-
Q2: How can the formation of the β-epimer be minimized during the reduction of 3-O-MEM naloxone?
A2: The stereoselective reduction of the C6-keto group of 3-O-MEM naloxone is crucial for obtaining the desired α-naloxol intermediate. The choice of reducing agent and reaction conditions significantly impacts the α/β epimer ratio. The use of bulky reducing agents generally favors the formation of the desired α-epimer. One effective method is the use of lithium tri-tert-butoxyaluminum hydride (LTBA) as the reducing agent.
Q3: What are the challenges associated with the deprotection of the 3-O-MEM group and how can they be addressed?
A3: The deprotection of the 3-(methoxyethoxy)methyl (MEM) ether can be challenging, with the potential for side reactions if not performed under optimal conditions.
-
Challenges:
-
Using strong acids like hydrobromic acid in acetic acid can lead to the dealkylation of the PEG side chain.
-
Aqueous hydrochloric acid can result in a slow reaction with the formation of several impurities.
-
Aqueous acetic acid may not be effective for deprotection.
-
-
Recommended Solution:
-
A solution of 6% hydrogen chloride in ethyl acetate has been shown to be a suitable reagent for the deprotection of the MEM group in 3-O-MEM naloxegol, minimizing the formation of side products.
-
Q4: How can the purification of naloxegol and its intermediates be improved to remove critical impurities?
A4: The purification of naloxegol and its intermediates is a critical step in achieving high purity. Traditional methods like column chromatography can be tedious and lead to yield loss, especially when dealing with viscous, oily intermediates. An improved approach involves:
-
Isolation of Intermediates as Solids: Isolating key intermediates like 3-O-MEM-naloxone and 3-O-MEM α-naloxol as solid forms rather than viscous oils facilitates easier handling and purification.
-
Acid-Base Purification: An acid-base workup can be an effective alternative to column chromatography for purifying the naloxegol base. This technique leverages the differential solubility of the product and impurities at various pH levels to achieve separation. For instance, treating the crude naloxegol base with hydrobromic acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the pure naloxegol base can be effective.
Troubleshooting Guides
Problem 1: Low α/β Epimer Ratio in the Reduction of 3-O-MEM Naloxone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Reducing Agent: Use of a non-selective reducing agent. | Switch to a bulky, stereoselective reducing agent such as Lithium tri-tert-butoxyaluminum hydride (LTBA). | An increased ratio of the desired α-epimer to the undesired β-epimer. An α-epimer purity of greater than 99.7% has been reported. |
| Suboptimal Reaction Temperature: Temperature is too high or too low. | Optimize the reaction temperature. Stereoselective reductions are often sensitive to temperature fluctuations. | Improved stereoselectivity and a higher yield of the α-epimer. |
| Presence of Water: Moisture in the reaction can interfere with the reducing agent. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Consistent and reproducible results with a high α/β epimer ratio. |
Problem 2: Formation of Side Products During MEM Deprotection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Deprotection Conditions: Use of strong, non-selective acids. | Utilize milder and more selective deprotection reagents. A 6% solution of HCl in ethyl acetate is recommended. | Clean deprotection of the MEM group without significant formation of side products like dealkylated naloxegol. |
| Prolonged Reaction Time: Leaving the reaction for an extended period can lead to degradation. | Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Minimized degradation and improved yield of the desired naloxegol. |
| Presence of Oxidizing Agents: Can lead to the formation of oxidative degradation products. | Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture. | Reduced formation of oxidative impurities. |
Problem 3: Inefficient Removal of PEG-related Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure PEGylating Reagent: The PEG-7 monobromo monomethyl ether starting material contains other PEG chain lengths. | Use a highly purified PEGylating reagent. | A cleaner reaction profile with a lower percentage of PEG-related impurities in the final product. |
| Ineffective Purification Method: Column chromatography may not effectively separate closely related PEGylated compounds. | Employ an acid-base purification strategy. For example, forming an oxalate salt of 3-O-MEM naloxegol and washing with a non-polar solvent like toluene can effectively remove excess PEGylating reagent and related impurities. | A final product with a higher purity and reduced levels of PEG-related impurities. Purity greater than 99.5% with total impurities less than 1% has been achieved. |
Experimental Protocols
Key Experiment: Stereoselective Reduction of 3-O-MEM Naloxone
This protocol describes the stereoselective reduction of 3-O-MEM naloxone to yield the desired 3-O-MEM α-naloxol.
Materials:
-
3-O-MEM naloxone
-
Lithium tri-tert-butoxyaluminum hydride (LTBA)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methoxyethanol (as an additive)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 3-O-MEM naloxone in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the optimized temperature (e.g., -20 °C to 0 °C).
-
In a separate flask, prepare a solution of LTBA in anhydrous THF.
-
Slowly add the LTBA solution to the 3-O-MEM naloxone solution while maintaining the temperature.
-
Add 2-Methoxyethanol as an additive to improve selectivity.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of ethyl acetate, followed by a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 3-O-MEM α-naloxol.
-
Purify the product, for example, by forming an oxalate salt to isolate the pure α-epimer as a solid.
Data Presentation
Table 1: Selection of a Base for MEM Protection of Naloxone
| Entry | Name of the Base Used | Solvent | Temperature (°C) | HPLC Purity (%) |
| 1 | Potassium tert-butoxide | THF | 0–10 | Pure compound not obtained |
| 2 | Sodium carbonate | MDC | 23–28 | 95.68 |
| 3 | Di-isopropylethylamine | MDC | 10–15 | 99.32 |
Data adapted from an improved process for naloxegol oxalate preparation.
Table 2: Selection of a Stereoselective Reducing Agent for 3-O-MEM Naloxone
| Entry | Reducing Agent | Solvent | Additive | α/β Epimer Ratio |
| 1 | Sodium borohydride | Methanol | - | 85:15 |
| 2 | K-selectride | THF | - | 95:5 |
| 3 | L-selectride | THF | - | 98:2 |
| 4 | Lithium tri-tert-butoxyaluminum hydride (LTBA) | THF | 2-Methoxyethanol | >99.7:0.3 |
This table presents a comparative analysis of different reducing agents and their impact on the stereoselectivity of the reduction.
Table 3: Impurity Profile of this compound by HPLC
| Impurity | Percentage (%) |
| 3-O-MEM naloxegol | 0.03 |
| Dialkylated naloxegol | 0.05 |
| β-epimer | 0.08 |
| PEG-8 naloxegol | 0.64 |
| PEG-6 naloxegol | 0.37 |
| PEG-5 naloxegol | 0.08 |
| PEG-3 naloxegol | 0.07 |
This table details the impurity profile of a this compound batch synthesized via an improved process, demonstrating high purity.
Visualizations
Caption: Overall workflow for the synthesis of this compound from naloxone.
Caption: Logical relationship between synthesis steps, potential impurities, and control strategies.
References
Technical Support Center: In Vitro Metabolism of Naloxegol by CYP3A4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro metabolism of naloxegol, with a specific focus on the impact of Cytochrome P450 3A4 (CYP3A4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of naloxegol?
A1: In vitro studies have identified CYP3A4 as the major enzyme responsible for the metabolism of naloxegol.[1][2] While a minor contribution from CYP2D6 has been observed, CYP3A4 plays the predominant role in its clearance.[1]
Q2: What is the effect of CYP3A4 inhibitors on naloxegol metabolism?
A2: CYP3A4 inhibitors significantly decrease the metabolism of naloxegol, leading to increased plasma concentrations of the drug. In vivo studies have demonstrated a substantial increase in naloxegol exposure when co-administered with strong CYP3A4 inhibitors like ketoconazole.[1]
Q3: Are there any known in vitro quantitative data (IC50, Ki) for the inhibition of naloxegol metabolism by CYP3A4 inhibitors?
Q4: What are the main metabolites of naloxegol observed in in vitro systems?
A4: The metabolism of naloxegol primarily involves the partial removal of the PEGylated side chain and other oxidative reactions. Six metabolites have been identified in human plasma, urine, and feces.
Troubleshooting Guides for In Vitro Naloxegol Metabolism Assays
This section provides guidance on common issues that may be encountered during in vitro experiments investigating the impact of CYP3A4 inhibitors on naloxegol metabolism.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in naloxegol metabolism rates between experiments. | Inconsistent experimental conditions such as temperature, pH, or enzyme concentration. | 1. Ensure all reagents, including buffers and microsomes, are pre-warmed to 37°C before initiating the reaction. 2. Verify the pH of the incubation buffer is maintained at the optimal level (typically pH 7.4). 3. Use a consistent source and lot of human liver microsomes (HLM) or recombinant CYP3A4 enzymes. 4. Ensure accurate and consistent pipetting of all components. |
| No or very low naloxegol metabolism observed. | Inactive enzymes or incorrect cofactor concentration. | 1. Confirm the activity of the HLM or recombinant CYP3A4 using a known probe substrate (e.g., midazolam or testosterone). 2. Ensure the NADPH regenerating system is freshly prepared and added at the correct concentration to initiate the reaction. 3. Check for the presence of unintended inhibitors in the reaction mixture (e.g., from solvents). The final concentration of organic solvents like DMSO should typically be kept below 0.5%. |
| Inconsistent inhibition by CYP3A4 inhibitors (e.g., ketoconazole). | Issues with inhibitor solubility or concentration. | 1. Verify the solubility of the inhibitor in the incubation buffer. Pre-incubation of the inhibitor with microsomes may be necessary. 2. Prepare fresh stock solutions of the inhibitor for each experiment. 3. Confirm the final concentration of the inhibitor in the incubation. |
| Difficulty in quantifying naloxegol and its metabolites. | Suboptimal analytical method (e.g., LC-MS/MS). | 1. Optimize the LC-MS/MS parameters, including the selection of precursor and product ions, collision energy, and chromatographic conditions, to ensure adequate sensitivity and separation from interfering matrix components. 2. Use a suitable internal standard for accurate quantification. 3. Validate the analytical method for linearity, accuracy, precision, and recovery. |
Experimental Protocols
Key Experiment: In Vitro Inhibition of Naloxegol Metabolism in Human Liver Microsomes (HLM)
Objective: To determine the inhibitory potential of a compound (e.g., ketoconazole) on the CYP3A4-mediated metabolism of naloxegol.
Materials:
-
Naloxegol
-
Test inhibitor (e.g., Ketoconazole)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of naloxegol and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation Procedure:
-
Pre-warm a suspension of HLM in potassium phosphate buffer at 37°C.
-
Add the test inhibitor at various concentrations to the HLM suspension and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding naloxegol (at a concentration typically near its Km, if known) and the NADPH regenerating system.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of naloxegol or the formation of a specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of naloxegol metabolism at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathway of naloxegol via CYP3A4 and the point of inhibition.
Caption: Experimental workflow for in vitro inhibition of naloxegol metabolism.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation and Prediction of the Drug‐Drug Interaction Potential of Naloxegol by Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in naloxegol absorption in pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetics of naloxegol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in naloxegol absorption?
A1: Variability in naloxegol absorption and overall exposure can be attributed to several key factors:
-
Food Effect: Administration of naloxegol with a high-fat meal can increase its bioavailability, leading to a 30% to 45% increase in the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[1][2] It is therefore recommended to administer naloxegol in a fasting state.[1]
-
Drug-Drug Interactions (DDIs): Naloxegol is a substrate for both Cytochrome P450 3A4 (CYP3A4) enzymes and the P-glycoprotein (P-gp) transporter.[1][3] Co-administration with strong or moderate inhibitors or inducers of CYP3A4 can significantly alter naloxegol exposure.
-
Enterohepatic Recycling: A second peak in the plasma concentration-time profile of naloxegol is often observed approximately 0.4 to 3 hours after the initial peak. This is likely due to the enterohepatic recycling of the parent drug.
-
Renal Impairment: While naloxegol is primarily cleared through hepatic metabolism, moderate to severe renal impairment can lead to increased systemic exposure.
Q2: How do CYP3A4 inhibitors and inducers affect naloxegol pharmacokinetics?
A2: Co-administration of drugs that modulate CYP3A4 activity has a clinically significant impact on naloxegol's pharmacokinetic profile.
-
Strong CYP3A4 Inhibitors (e.g., ketoconazole) can dramatically increase naloxegol exposure, with studies showing a potential 12.9-fold increase in AUC. Concomitant use is contraindicated.
-
Moderate CYP3A4 Inhibitors (e.g., diltiazem) can lead to a notable increase in naloxegol exposure, with a reported 3.4-fold increase in AUC. Dose adjustments are recommended when co-administered.
-
Strong CYP3A4 Inducers (e.g., rifampin) can significantly decrease naloxegol exposure by as much as 89%, potentially reducing its efficacy. Concomitant use is not recommended.
Q3: What is the role of P-glycoprotein (P-gp) in naloxegol's pharmacokinetics and variability?
A3: Naloxegol is a substrate of the P-gp transporter, an efflux pump that limits the absorption and distribution of drugs. The PEGylation of naloxone makes it a P-gp substrate, which restricts its ability to cross the blood-brain barrier, thus minimizing central nervous system effects. While P-gp plays a role, studies suggest that CYP3A4 modulation has a greater impact on naloxegol's systemic exposure. However, genetic variability in the gene encoding P-gp (ABCB1/MDR1) could contribute to inter-individual differences in naloxegol absorption and disposition.
Q4: Are there any specific patient populations that exhibit altered naloxegol pharmacokinetics?
A4: Yes, certain patient populations require special consideration:
-
Patients with Renal Impairment: Individuals with moderate to severe renal impairment (creatinine clearance <60 mL/min) may have increased exposure to naloxegol. A lower starting dose is often recommended for these patients.
-
Patients with Hepatic Impairment: Mild to moderate hepatic impairment does not appear to have a clinically significant effect on naloxegol pharmacokinetics. However, naloxegol has not been extensively studied in patients with severe hepatic impairment, and its use is not recommended in this population.
-
Pediatric and Geriatric Patients: The pharmacokinetics of naloxegol in pediatric patients are still under investigation. Age has been shown to have a small effect on naloxegol exposure, but typically no dose adjustment is required for elderly patients based on age alone.
Troubleshooting Guides
Issue 1: High Inter-Subject Variability in Cmax and AUC in a Fasted Study
| Potential Cause | Troubleshooting Steps |
| Undisclosed use of concomitant medications | Review and confirm subject medication logs. Screen for known CYP3A4 and P-gp inhibitors/inducers. |
| Genetic polymorphisms in metabolizing enzymes or transporters | Consider pharmacogenomic testing for variations in CYP3A4 and ABCB1 genes. |
| Variability in enterohepatic recycling | Analyze individual subject pharmacokinetic profiles for the presence and timing of secondary peaks. |
| Bioanalytical assay issues | Review the bioanalytical method validation report for any signs of variability or matrix effects. Re-assay a subset of samples to confirm initial results. |
Issue 2: Unexpectedly Low Naloxegol Exposure
| Potential Cause | Troubleshooting Steps |
| Concomitant use of a CYP3A4 inducer | Thoroughly screen subjects for the use of medications (e.g., rifampin, carbamazepine) or herbal supplements (e.g., St. John's Wort) known to induce CYP3A4. |
| Poor adherence to dosing regimen | Implement measures to ensure and monitor subject compliance with the study protocol. |
| Sample handling and stability issues | Verify that blood samples were collected, processed, and stored according to the validated protocol to prevent drug degradation. |
| Formulation issues | If using a novel formulation, investigate potential issues with dissolution or bioavailability compared to the reference formulation. |
Issue 3: Observation of a Pronounced Second Peak in the Pharmacokinetic Profile
| Potential Cause | Troubleshooting Steps |
| Enterohepatic recycling | This is an expected characteristic of naloxegol's pharmacokinetic profile. Ensure that the pharmacokinetic modeling approach can adequately describe a two-compartment model with dual absorption or account for enterohepatic circulation. |
| Food intake post-dosing | Confirm that subjects remained in a fasted state for the protocol-specified duration after dosing, as food can influence absorption. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Naloxegol in Healthy Subjects
| Parameter | Geometric Mean (Geometric CV%) | Median (Min, Max) |
| Cmax (ng/mL) | 51 (Not Reported) | - |
| tmax (h) | - | 1.74 (0.25 - 3.02) |
| AUC0–∞ (ng·h/mL) | Not Reported | - |
| t1/2 (h) | 7.88 (Not Reported) | - |
Data from a study with a single 27 mg oral dose of [14C]-naloxegol in healthy male subjects.
Table 2: Effect of Concomitant Medications on Naloxegol Pharmacokinetics
| Co-administered Drug | Effect on Naloxegol Cmax | Effect on Naloxegol AUC | Recommendation |
| Ketoconazole (Strong CYP3A4 Inhibitor) | 9.6-fold increase | 12.9-fold increase | Concomitant use is contraindicated. |
| Diltiazem (Moderate CYP3A4 Inhibitor) | ~2-fold increase | 3.4-fold increase | Avoid concomitant use; if unavoidable, reduce naloxegol dose. |
| Rifampin (Strong CYP3A4 Inducer) | 76% decrease | 89% decrease | Concomitant use is not recommended. |
| Quinidine (P-gp Inhibitor) | 2.5-fold increase | 1.4-fold increase | No dosage adjustment is necessary. |
Experimental Protocols
Protocol 1: Determination of Naloxegol Concentrations in Human Plasma
This protocol provides a general methodology for the quantification of naloxegol in plasma samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a commonly used and validated bioanalytical method.
1. Sample Preparation (Solid-Phase Extraction)
- Thaw frozen plasma samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Pipette 0.1 mL of plasma into a clean tube.
- Add an internal standard (e.g., a stable isotope-labeled version of naloxegol) to each sample, calibrator, and quality control sample.
- Perform solid-phase extraction (SPE) to isolate the analyte from plasma components. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the analyte.
2. Chromatographic Separation (LC)
- Use a suitable C18 analytical column (e.g., 50 x 3 mm, 3 µm particle size).
- Maintain the column at a constant temperature (e.g., 40°C).
- Employ a gradient mobile phase system to achieve optimal separation of naloxegol and the internal standard from endogenous plasma components. The mobile phase may consist of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).
- Set a constant flow rate (e.g., 0.5 mL/min).
3. Detection (MS/MS)
- Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Optimize the mass spectrometer settings for the specific precursor-to-product ion transitions for both naloxegol and the internal standard. This is done in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Tune other parameters such as declustering potential, collision energy, and source temperature to maximize the signal for the analytes.
4. Quantification
- Construct a calibration curve by plotting the peak area ratio of naloxegol to the internal standard against the nominal concentration of the calibrators.
- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of naloxegol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Naloxegol's metabolic pathway and factors influencing its absorption.
Caption: Bioanalytical workflow for naloxegol quantification in plasma.
Caption: Logic of drug-drug interactions affecting naloxegol exposure.
References
Method validation issues in naloxegol HPLC analysis
Welcome to the technical support center for the HPLC analysis of naloxegol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method validation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of naloxegol?
A1: A common starting point for naloxegol analysis is reverse-phase HPLC (RP-HPLC) with a C18 column. Based on published methods, typical conditions include:
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and water or a buffer. A common mobile phase is a 90:10 (v/v) mixture of methanol and acetonitrile.[1][2]
-
Column: An Inertsil C18 ODS column (250 mm x 4.6 mm, 5 µm) is frequently used.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]
-
Detection: UV detection at 250 nm is a standard wavelength for naloxegol.
-
Temperature: The analysis is typically performed at ambient temperature, around 25°C.
It is crucial to note that these are starting points, and method optimization is often necessary for specific applications and to resolve any analytical challenges.
Q2: What are the key validation parameters to consider for a naloxegol HPLC method according to ICH guidelines?
A2: For a naloxegol HPLC method, the following validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, should be thoroughly assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. This is particularly important for a stability-indicating method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Published studies on naloxegol HPLC methods have successfully validated these parameters within acceptable limits, often reporting a %RSD for accuracy and precision of less than 2.0%.
Q3: What are the known degradation pathways for naloxegol?
A3: Naloxegol is a PEGylated derivative of naloxone. Its degradation can occur through several pathways, particularly under forced degradation conditions used in stability-indicating method development. The known metabolic and potential degradation pathways include:
-
Shortening of the PEG chain: The polyethylene glycol (PEG) chain can be cleaved, resulting in molecules with shorter PEG moieties.
-
Oxidation of the PEG moiety: The PEG chain can undergo oxidation.
-
N-dealkylation: The allyl group attached to the nitrogen atom can be removed.
Additionally, as naloxegol is structurally related to naloxone, it may undergo similar degradation. Naloxone has been shown to degrade into various oxidation products, such as alcohols, carboxylic acids, and ketones. Therefore, a stability-indicating HPLC method for naloxegol must be able to separate the intact drug from these potential degradation products.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the HPLC analysis of naloxegol.
Problem 1: Peak Tailing for the Naloxegol Peak
Question: My naloxegol peak is showing significant tailing (asymmetry factor > 1.5), which is affecting the accuracy of integration and quantitation. What are the possible causes and solutions?
Answer:
Peak tailing for a polar, PEGylated compound like naloxegol is a common issue in reverse-phase chromatography. The primary causes and troubleshooting steps are outlined below:
Possible Causes:
-
Secondary Interactions with Residual Silanols: The silica backbone of C18 columns has residual silanol groups that can interact with polar analytes like naloxegol, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of naloxegol, the analyte may exist in both ionized and non-ionized forms, causing peak distortion.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for naloxegol peak tailing.
Detailed Solutions:
| Step | Action | Rationale |
| 1 | Reduce Sample Concentration | Prepare and inject a series of dilutions of your sample to check for column overload. |
| 2 | Adjust Mobile Phase pH | If not already using a buffer, introduce a buffer (e.g., phosphate or acetate buffer) at a concentration of 10-25 mM. Adjust the pH to be at least 2 units away from the pKa of naloxegol. For basic compounds, a lower pH (e.g., pH 2.5-3.5) is often beneficial. |
| 3 | Add a Mobile Phase Modifier | Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA can mask the active silanol sites and improve peak shape. |
| 4 | Use a Different Column | Consider using an end-capped C18 column or a column with a different stationary phase, such as a polar-embedded phase, which is designed to minimize interactions with polar analytes. |
Problem 2: Poor Resolution Between Naloxegol and a Degradation Product
Question: During my forced degradation study, I am observing a degradation product that is co-eluting or poorly resolved from the main naloxegol peak. How can I improve the separation?
Answer:
Achieving adequate separation between the parent drug and its degradation products is a critical aspect of a stability-indicating method. Here are the steps to improve resolution:
Possible Causes:
-
Insufficient Chromatographic Selectivity: The current mobile phase and stationary phase combination may not be providing enough selectivity to separate the closely related compounds.
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for resolving the two peaks.
-
Inadequate Method Conditions: Parameters like flow rate and temperature can influence resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving resolution.
Detailed Solutions:
| Step | Action | Rationale |
| 1 | Adjust Organic Content | Systematically vary the percentage of the organic solvent in the mobile phase. A decrease in the organic content will generally increase retention and may improve resolution. Consider running a gradient elution to enhance separation. |
| 2 | Change Organic Solvent | If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and resolution of compounds. |
| 3 | Modify Mobile Phase pH | Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. Experiment with different pH values, ensuring they are within the stable range for your column. |
| 4 | Try a Different Column | If mobile phase optimization is not sufficient, a different column chemistry may be required. Consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms. |
Problem 3: Naloxegol Solubility Issues in the Mobile Phase
Question: I am having trouble dissolving my naloxegol standard/sample in the mobile phase, or I suspect it is precipitating on the column. What should I do?
Answer:
Naloxegol is reported to be freely soluble in methanol and ethanol, but practically insoluble in water. This can pose a challenge when using highly aqueous mobile phases.
Possible Causes:
-
High Aqueous Content in Mobile Phase: If your mobile phase has a high percentage of water, naloxegol may not be fully soluble.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to precipitate upon injection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for naloxegol solubility issues.
Detailed Solutions:
| Step | Action | Rationale |
| 1 | Check Sample Solvent | Ideally, dissolve your sample in the mobile phase itself. If this is not possible due to low organic content, use a diluent that is as close in composition to the mobile phase as possible. Avoid using 100% strong organic solvents if your mobile phase is highly aqueous. |
| 2 | Adjust Initial Mobile Phase Conditions | If running a gradient, ensure the initial mobile phase composition has sufficient organic content to keep the analyte soluble. You may need to start with a higher percentage of organic solvent. |
| 3 | Use an Organic-Rich Diluent | If you must use a diluent with a higher organic content than the mobile phase, minimize the injection volume to reduce the risk of on-column precipitation and peak distortion. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on naloxegol to assess the stability-indicating properties of an HPLC method.
Objective: To generate potential degradation products of naloxegol under various stress conditions.
Materials:
-
Naloxegol active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
Calibrated pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve naloxegol in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Dissolve naloxegol in 0.1 N NaOH. Heat at 60-80°C for a specified time. Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve naloxegol in a solution of 3% H₂O₂. Keep at room temperature for a specified time, monitoring the degradation. Dilute with mobile phase.
-
Thermal Degradation: Store solid naloxegol in an oven at a high temperature (e.g., 105°C) for a specified period. Also, prepare a solution of naloxegol and heat it.
-
Photolytic Degradation: Expose a solution of naloxegol and solid naloxegol to light in a photostability chamber according to ICH Q1B guidelines.
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.
Data Presentation
Table 1: Summary of a Validated Naloxegol HPLC Method
| Parameter | Method Conditions |
| Column | Inertsil C18 ODS (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Table 2: Typical Validation Results for a Naloxegol HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Robustness | No significant change in results | Method is robust |
| LOD | Reportable | 2.4 µg/mL |
| LOQ | Reportable | 7.3 µg/mL |
Note: The values in this table are examples based on published data and may vary depending on the specific method and laboratory.
References
Potential for naloxegol to induce opioid withdrawal symptoms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for naloxegol to induce opioid withdrawal symptoms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of naloxegol?
Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2][3] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier (BBB).[1][4] Naloxegol functions by binding to mu-opioid receptors in the gastrointestinal tract, thereby inhibiting the constipating effects of opioids without affecting their central analgesic properties.
Q2: Does naloxegol cross the blood-brain barrier and induce central opioid withdrawal?
The potential for naloxegol to cross the blood-brain barrier is negligible. This is due to two main factors:
-
PEGylation: The addition of a polyethylene glycol (PEG) moiety increases the molecule's size and polarity, reducing its passive permeability across the BBB. In preclinical models, the permeability of naloxegol at the blood-brain barrier was found to be 15-fold lower than that of naloxone.
-
P-glycoprotein (P-gp) Efflux: Naloxegol is a substrate for the P-glycoprotein transporter, an efflux pump at the BBB that actively transports the drug out of the central nervous system.
Clinical studies have consistently shown no evidence of centrally mediated opioid withdrawal signs or symptoms with naloxegol treatment.
Q3: What have clinical trials shown regarding naloxegol and opioid withdrawal symptoms?
Phase II and Phase III clinical trials (including the KODIAC-04, KODIAC-05, and KODIAC-08 studies) have demonstrated that naloxegol is not associated with an increase in centrally mediated opioid withdrawal symptoms. Key findings from these studies include:
-
Pain scores and mean daily opioid doses remained stable throughout the treatment periods.
-
There were no statistically significant increases in opioid withdrawal scores from baseline compared to placebo.
-
The most frequently reported adverse events were gastrointestinal in nature, such as abdominal pain, diarrhea, and nausea, and were typically mild to moderate and transient.
Q4: Are there any specific circumstances where naloxegol might contribute to opioid withdrawal?
While naloxegol on its own has a very low risk of inducing central opioid withdrawal, a case report has described a patient developing acute opioid withdrawal syndrome after being treated with a combination of naloxegol and an oxycodone/naloxone formulation. This suggests a potential for an interaction when two opioid antagonists are used concurrently. Therefore, caution is advised when considering the use of naloxegol in patients already receiving another opioid antagonist.
Troubleshooting Guides
Issue: A subject in our preclinical study is exhibiting signs of opioid withdrawal after naloxegol administration.
Potential Causes and Troubleshooting Steps:
-
Blood-Brain Barrier Integrity:
-
Question: Is there any reason to suspect compromised BBB integrity in the animal model (e.g., neurological disease, inflammation, co-administration of drugs known to affect BBB permeability)?
-
Action: Review the experimental model and any concomitant medications. Consider assessing BBB permeability in a subset of animals.
-
-
Drug-Drug Interactions:
-
Question: Is the subject receiving any other medications, particularly other opioid antagonists or P-glycoprotein inhibitors?
-
Action: Conduct a thorough review of all administered compounds. P-gp inhibitors could theoretically increase CNS penetration of naloxegol.
-
-
Dosage:
-
Question: Is the administered dose of naloxegol appropriate for the animal model and consistent with established preclinical protocols?
-
Action: Verify dose calculations and administration routes. While clinical trials in humans have tested doses up to 1000 mg without significant central effects, preclinical models may have different sensitivities.
-
Issue: We are observing a higher than expected incidence of gastrointestinal adverse events (diarrhea, abdominal pain) in our clinical trial participants.
Potential Causes and Troubleshooting Steps:
-
Mechanism of Action:
-
Explanation: These are the most common adverse events associated with naloxegol and are a direct result of its mechanism of action – the reversal of opioid-induced constipation.
-
Action: Ensure that trial participants are adequately informed about these potential side effects. Monitor the severity and duration of these events. Most are reported to be mild to moderate and transient.
-
-
Dose:
-
Observation: The frequency and severity of gastrointestinal adverse events have been shown to be dose-related in some studies.
-
Action: If clinically warranted and protocol allows, consider if a dose adjustment (e.g., from 25 mg to 12.5 mg) is appropriate for affected participants.
-
Data Presentation
Table 1: Incidence of Common Adverse Events in Phase III Clinical Trials of Naloxegol (KODIAC-04 & KODIAC-05)
| Adverse Event | Naloxegol 12.5 mg | Naloxegol 25 mg | Placebo |
| Abdominal Pain | 7.6% | 15.8% | 5.0% |
| Diarrhea | 6.8% | 10.4% | 5.0% |
| Nausea | 6.3% | 8.3% | 5.0% |
| Vomiting | 2.5% | 3.7% | Not Reported |
| Flatulence | Higher in 25mg | Higher in 25mg | Lower |
| Fall | 2.5% | 0.8% | Not Reported |
Data adapted from Tack et al. 2015, as cited in a broader review. Note that specific placebo percentages for all events were not detailed in the source.
Table 2: Key Findings from a 52-Week Safety Study of Naloxegol (KODIAC-08)
| Outcome | Naloxegol 25 mg | Usual Care |
| Mean Exposure Duration | 268 days | 297 days |
| Opioid Withdrawal AEs | 0 (attributable to naloxegol) | 0 |
| Stable Pain Scores | Yes | Yes |
| Stable Mean Daily Opioid Doses | Yes | Yes |
| Most Frequent AEs | Abdominal pain, diarrhea, nausea, headache, flatulence | Lower incidence than naloxegol group |
Data from Webster et al. 2014.
Experimental Protocols
Protocol 1: Assessment of Central Opioid Effects in Humans (Morphine-Induced Miosis Study)
-
Objective: To evaluate the ability of naloxegol to cross the blood-brain barrier and antagonize central opioid effects.
-
Methodology:
-
Healthy male volunteers were enrolled in a double-blind, crossover study with a 1-week washout period.
-
Subjects received a standardized intravenous dose of morphine (5 mg/70 kg) to induce miosis (pupil constriction), a centrally mediated opioid effect.
-
Concurrently, subjects received an oral dose of naloxegol (ranging from 8 mg to 1000 mg) or a placebo solution.
-
Pupil diameter was measured at specified time points to assess the degree of miosis.
-
The lack of reversal of morphine-induced miosis by naloxegol indicated its limited penetration into the central nervous system.
-
Protocol 2: Phase III Clinical Trial for Efficacy and Safety of Naloxegol (KODIAC-04 and KODIAC-05)
-
Objective: To evaluate the efficacy and safety of naloxegol for the treatment of opioid-induced constipation (OIC) in patients with non-cancer pain.
-
Methodology:
-
A total of 1,352 patients with OIC were enrolled in two identical, multicenter, randomized, double-blind, placebo-controlled studies.
-
Participants were randomized to receive naloxegol (12.5 mg or 25 mg) or placebo once daily for 12 weeks.
-
Primary Efficacy Endpoint: The percentage of responders, defined as having ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline for ≥9 of the 12 weeks and for ≥3 of the last 4 weeks.
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Assessment of pain scores using a numerical rating scale.
-
Recording of daily opioid dosage.
-
Evaluation of opioid withdrawal symptoms using a validated scale (e.g., Clinical Opiate Withdrawal Scale - COWS), although the specific scale was not named in the review.
-
-
Visualizations
Caption: Mechanism of action of naloxegol.
Caption: Phase III clinical trial workflow.
Caption: Rationale for low risk of opioid withdrawal.
References
- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naloxegol Oxalate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose Adjustment of Naloxegol in Models of Renal Impairment
This guide provides technical information, frequently asked questions (FAQs), and experimental protocols for researchers investigating the dose adjustment of naloxegol in preclinical models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is a dose adjustment for naloxegol recommended in moderate to severe renal impairment when renal clearance is a minor elimination pathway?
A: While naloxegol is predominantly metabolized by the CYP3A4 enzyme in the liver and gut, with only about 16% excreted in urine, clinical studies have revealed that moderate to severe renal impairment can significantly increase systemic exposure to the drug.[1][2] In some individuals with moderate or severe renal impairment, naloxegol exposure (AUC) has been observed to be up to 10 times higher than in subjects with normal renal function.[3][4] The exact mechanism is not fully understood, but it is hypothesized that the uremic state in chronic kidney disease may downregulate the expression or activity of CYP3A4 enzymes in the liver and gut, thereby reducing naloxegol's primary, non-renal clearance.[5] Due to this unpredictable and potentially marked increase in exposure, a lower starting dose is recommended as a precautionary measure to minimize the risk of adverse reactions.
Q2: In my animal model, I'm observing high inter-subject variability in naloxegol plasma concentrations within the renal impairment group. Is this an expected outcome?
A: Yes, this is consistent with findings from human clinical trials. Studies have shown that the mean increase in naloxegol exposure in renally impaired groups was driven by a few individuals who exhibited significantly higher concentrations, while other subjects had exposures similar to those with normal renal function. This suggests that the impact of renal impairment on the non-renal metabolism of naloxegol can vary substantially. Researchers should anticipate and account for this variability in their experimental design and statistical analysis plans.
Q3: My data does not show a clear correlation between naloxegol exposure (AUC or Cmax) and the degree of renal impairment (e.g., serum creatinine or eGFR). Does this indicate an error in my experiment?
A: Not necessarily. This finding is also in line with clinical observations. Studies have reported no direct correlation between pharmacokinetic parameters like AUC or Cmax and the estimated glomerular filtration rate (eGFR). This lack of direct correlation supports the hypothesis that the increased exposure is not due to a simple reduction in renal excretion but rather to more complex, indirect effects of the uremic environment on the drug's primary metabolic pathways in the liver and gut.
Q4: Is hemodialysis an effective method to remove naloxegol in the event of an overdose or unexpectedly high exposure in a large animal model?
A: No. Clinical studies in patients with end-stage renal disease (ESRD) have demonstrated that hemodialysis is an ineffective means of removing naloxegol from the bloodstream. This is a critical consideration for study design and safety protocols in experiments involving large animal models.
Data Presentation: Pharmacokinetics and Dosing
The following tables summarize key quantitative data from clinical studies, which inform preclinical experimental design.
Table 1: Clinical Dose Adjustment Recommendations for Naloxegol in Renal Impairment
| Renal Function Category | Creatinine Clearance (CrCl) | Recommended Starting Dose | Rationale & Notes |
| Normal to Mild Impairment | ≥60 mL/min | 25 mg once daily | No significant impact on naloxegol pharmacokinetics observed. |
| Moderate to Severe Impairment | <60 mL/min | 12.5 mg once daily | To mitigate the risk of adverse effects from potentially high drug exposure. |
| End-Stage Renal Disease (ESRD) | Requiring dialysis | 12.5 mg once daily | The dose can be increased to 25 mg if the lower dose is well-tolerated but OIC symptoms persist. |
Table 2: Summary of Naloxegol Pharmacokinetic Changes in Patients with Renal Impairment (Single 25 mg Dose)
| Renal Impairment Severity | Comparison Group | Geometric Mean AUC Ratio (vs. Healthy) | Geometric Mean Cmax Ratio (vs. Healthy) | Key Observations |
| Moderate | Healthy Subjects | 1.7-fold increase | 1.1-fold increase | Increased exposure was driven by high values in 2 of 8 patients. |
| Severe | Healthy Subjects | 2.2-fold increase | 1.8-fold increase | Increased exposure was driven by high values in 2 of 8 patients. |
| ESRD on Hemodialysis | Healthy Subjects | Similar exposure | ~29% lower | Plasma concentrations were similar to healthy volunteers. |
Experimental Protocols
These are generalized protocols for researchers to adapt. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Pharmacokinetic Assessment in a 5/6 Nephrectomy Rodent Model of Chronic Kidney Disease (CKD)
-
Objective: To evaluate the single-dose pharmacokinetics of naloxegol in a surgically induced rodent model of CKD.
-
Model Induction (5/6 Ablation/Infarction):
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure: Under anesthesia, perform a two-step surgery. In the first surgery, ligate 2 of the 3 branches of the left renal artery to induce infarction of two-thirds of the kidney. One week later, perform a right unilateral nephrectomy to remove the contralateral kidney.
-
Confirmation: Allow 4-6 weeks for the CKD phenotype to develop. Confirm renal impairment via measurement of serum creatinine and blood urea nitrogen (BUN).
-
-
Study Groups (n=6-8 per group):
-
Group 1: Sham-operated control rats.
-
Group 2: 5/6 Nephrectomy CKD rats.
-
-
Drug Administration:
-
Administer a single oral dose of naloxegol (e.g., 1-5 mg/kg, scaled from human dose) via gavage to fasted animals.
-
-
Sample Collection:
-
Collect serial blood samples (e.g., 50-100 µL) via a cannulated vessel or tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify naloxegol concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis for both groups.
-
Compare parameters between sham and CKD groups to determine the impact of renal impairment on naloxegol exposure.
-
Protocol 2: Pharmacokinetic Assessment in a Cisplatin-Induced Rodent Model of Acute Kidney Injury (AKI)
-
Objective: To assess the single-dose pharmacokinetics of naloxegol in a toxin-induced rodent model of AKI.
-
Model Induction:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure: Administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg in saline). This typically induces peak kidney injury within 48-72 hours.
-
Confirmation: At 72 hours post-injection, confirm AKI by measuring elevated serum creatinine and BUN levels compared to a vehicle-injected control group.
-
-
Study Groups (n=6-8 per group):
-
Group 1: Vehicle control mice (saline injection).
-
Group 2: Cisplatin-induced AKI mice.
-
-
Drug Administration:
-
At 72 hours post-cisplatin injection, administer a single oral dose of naloxegol to fasted animals.
-
-
Sample Collection:
-
Employ sparse sampling. Collect terminal blood samples via cardiac puncture under anesthesia from subgroups of mice at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-naloxegol dose.
-
Process blood to plasma and store at -80°C.
-
-
Bioanalysis:
-
Quantify naloxegol concentrations in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pool the data from the sparse sampling to generate a composite pharmacokinetic profile for each group.
-
Calculate and compare key PK parameters between vehicle and AKI groups.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to this research area.
Caption: Workflow for preclinical dose-finding studies of naloxegol in renal impairment models.
Caption: The impact of renal impairment on the primary metabolic pathway of naloxegol.
References
- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fimea.fi [fimea.fi]
- 5. The effects of renal impairment on the pharmacokinetics, safety, and tolerability of naloxegol - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of naloxegol oxalate synthesis
Welcome to the technical support center for the synthesis of naloxegol oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this peripherally acting µ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound, and what are the key synthetic intermediates?
A common and readily available starting material for this compound synthesis is naloxone hydrochloride dihydrate.[1] The synthesis generally proceeds through several key intermediates. The phenolic group of naloxone is first protected, often using methoxyethoxymethyl chloride (MEM-Cl), to form 3-O-MEM naloxone.[1][2] This is followed by a stereoselective reduction to yield 3-O-MEM α-naloxol. A crucial subsequent step is the O-alkylation (PEGylation) of 3-O-MEM α-naloxol to introduce the polyethylene glycol side chain, forming 3-O-MEM naloxegol. Finally, deprotection of the MEM group yields the naloxegol free base, which is then converted to its oxalate salt.[1]
Q2: What are the major challenges in achieving high purity for this compound?
The primary challenges in obtaining high-purity this compound include controlling stereochemistry during the reduction step, preventing the formation of process-related impurities, and effectively removing them. Key impurities that can arise include the β-epimer of naloxegol, dialkylated naloxegol, and residual reagents or byproducts from the PEGylation step, such as PEG-7 monobromo monomethyl ether and related PEG-chain length variants (e.g., PEG-5, PEG-6, PEG-8 naloxegol).[1] Many traditional methods require tedious purification techniques like column chromatography, which can be inefficient for large-scale production.
Q3: How can the purity of key intermediates be improved without resorting to column chromatography?
An effective strategy to enhance the purity of intermediates is through acid-base purification techniques and the isolation of intermediates as solid salts. For instance, after the O-alkylation step, the resulting 3-O-MEM naloxegol can be treated with an acid, like oxalic acid, to form a salt. This salt solution can then be washed with a non-polar solvent, such as toluene, to remove unreacted PEGylation reagents and other related impurities. Subsequently, treatment with a base (e.g., sodium carbonate) regenerates the purified 3-O-MEM naloxegol free base. Similarly, isolating the 3-O-MEM α-naloxol intermediate as an oxalate salt has been shown to be an effective method for purification and removal of the unwanted β-epimer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in the Final Product | Incomplete reactions at various stages (protection, reduction, PEGylation, deprotection). Mechanical losses during filtration and transfers. Suboptimal conditions for oxalate salt precipitation. | Ensure all reactions go to completion by monitoring with appropriate analytical techniques (e.g., HPLC). Optimize solvent systems and temperature for precipitation; for instance, using a mixture of methyl tert-butyl ether (MTBE) and n-propanol for this compound precipitation has been shown to give good yields. |
| High Levels of the β-Epimer Impurity | Non-selective reduction of the ketone in 3-O-MEM naloxone. Use of less stereoselective reducing agents like sodium borohydride. | Employ a highly stereoselective reducing agent. Lithium tri-tert-butoxy aluminium hydride (LTBA) has been demonstrated to provide high selectivity for the desired α-epimer, minimizing the formation of the β-epimer and avoiding the need for chromatographic separation of the isomers. |
| Presence of Dialkylated Impurities | Use of strong bases and excess alkylating agent during the PEGylation step can lead to alkylation at other positions. | Optimize the base and stoichiometry of the PEGylating agent. Sodium hydride has been identified as an effective base in a solvent mixture of DMF and toluene for the O-alkylation step. Subsequent purification of the 3-O-MEM naloxegol intermediate via an acid-base wash is also effective at removing these impurities. |
| Residual PEG-Related Impurities in the Final Product | Excess PEGylating reagent (e.g., PEG-7 monobromo monomethyl ether) and related impurities of varying PEG chain lengths carried through the synthesis. | Purify the 3-O-MEM naloxegol intermediate by forming its oxalate salt and washing the solution with a suitable solvent like toluene to remove these non-polar impurities. |
| Incomplete Deprotection of the MEM Group | Harsh deprotection conditions (e.g., using a mixture of trifluoroacetic acid and MDC) can lead to the formation of multiple impurities. Mild acid conditions are necessary to cleave the MEM ether without affecting other functional groups. | After PEGylation and purification of the 3-O-MEM naloxegol intermediate, the MEM group is typically removed under acidic conditions. The resulting naloxegol hydrobromide solution can be washed with a solvent like methylene chloride to remove any remaining dialkylated impurities before neutralization to obtain the pure naloxegol free base. |
Data on Yield and Purity
The following tables summarize quantitative data from an improved synthesis process.
Table 1: Yield and Purity of Key Intermediates and Final Product
| Step/Product | Yield | Purity (by HPLC) | Key Impurities Noted |
| 3-O-MEM α-Naloxol Oxalate Salt | 82.7% | 99.58% | 0.05% (β-3-O-MEM naloxol), 0.04% (6-alpha Naloxol) |
| 3-O-MEM Naloxegol (after purification) | Not specified | >95.5% | 1.44% (3-O-MEM α naloxol), 0.83% (6,14-dialkylated 3-O-MEM naloxegol) |
| This compound (Final API) | 87.8% | >99.5% | 3-O-MEM-naloxegol (0.03%), dialkylated Naloxegol (0.05%), β-epimer (0.08%), PEG-8 Naloxegol (0.64%), PEG-6 Naloxegol (0.37%), PEG-5 naloxegol (0.08%), PEG-3 naloxegol (0.07%) |
Experimental Protocols
Protocol 1: Stereoselective Reduction of 3-O-MEM Naloxone and Formation of 3-O-MEM α-Naloxol Oxalate Salt
-
Add lithium tri-tert-butoxy aluminium hydride (LTBA) (1.3 equivalents) to pre-cooled toluene at 0-10 °C.
-
Slowly add a solution of 3-O-MEM naloxone in a mixture of toluene and 2-methoxyethanol to the LTBA suspension, maintaining the temperature between 0-10 °C.
-
After the addition is complete, raise the temperature to 20-30 °C and stir for 1 hour.
-
Upon reaction completion, quench the reaction mass.
-
Dissolve the resulting 3-O-MEM α-naloxol (viscous oil) in n-propanol at 20-30 °C under a nitrogen atmosphere.
-
Slowly add a solution of anhydrous oxalic acid (1.0 equivalents) in n-propanol.
-
Stir the mixture for 30 minutes, then slowly add methyl tert-butyl ether (MTBE) to precipitate the oxalate salt.
-
Stir the resulting slurry for 90 minutes at 20-30 °C.
-
Filter the product under a nitrogen atmosphere, wash with MTBE, and dry under vacuum at 20-25 °C to yield the 3-O-MEM α-naloxol oxalate salt as a white solid.
Protocol 2: Purification of 3-O-MEM Naloxegol via Acid-Base Wash
-
Dissolve the crude 3-O-MEM naloxegol in a suitable solvent.
-
Add a solution of oxalic acid to form the oxalate salt in solution.
-
Wash this solution with toluene to extract non-polar impurities, such as excess PEG-7 monobromo monomethyl ether.
-
Separate the aqueous layer and treat it with a base, such as sodium carbonate, to adjust the pH to approximately 7.5-9.0.
-
This converts the salt back to the free base, which is then extracted into an organic solvent like methylene chloride.
-
The organic layer containing the purified 3-O-MEM naloxegol is then concentrated for use in the next step.
Protocol 3: Preparation of this compound from Naloxegol Free Base
-
Dissolve the purified naloxegol free base (1.0 equivalent) in a mixture of methyl tert-butyl ether (MTBE) and n-propanol.
-
Separately, prepare a solution of oxalic acid (~1.0 equivalent) in a mixture of MTBE and n-propanol.
-
Slowly add the oxalic acid solution to the naloxegol solution. The this compound will precipitate during the addition.
-
Stir the product slurry for approximately 3 hours at room temperature.
-
Cool the slurry to 12-15 °C and stir for an additional 45 minutes.
-
Filter the product under a nitrogen atmosphere, wash with MTBE, and dry under vacuum at 25-30 °C to afford this compound as a white solid.
Visualizations
Caption: Workflow for the improved synthesis of this compound.
Caption: Troubleshooting logic for common naloxegol synthesis impurities.
References
Validation & Comparative
Comparative Efficacy of Naloxegol and Alvimopan in Postoperative Ileus: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of two peripherally acting mu-opioid receptor antagonists (PAMORAs), naloxegol and alvimopan, in the management of postoperative ileus (POI). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental protocols, and mechanisms of action to inform further research and clinical decision-making.
Executive Summary
Postoperative ileus, the transient cessation of coordinated bowel motility after surgery, remains a significant clinical challenge, contributing to patient discomfort, prolonged hospital stays, and increased healthcare costs. Opioid analgesics, a cornerstone of postoperative pain management, exacerbate POI by stimulating mu-opioid receptors in the gastrointestinal tract. Naloxegol and alvimopan are both PAMORAs designed to mitigate these effects without compromising central analgesia. This guide synthesizes findings from retrospective comparative studies and individual clinical trials to provide an objective comparison of their performance. Available data suggests that naloxegol and alvimopan have comparable efficacy in reducing the time to gastrointestinal recovery in patients undergoing major abdominal surgery, with naloxegol presenting a potentially more cost-effective option.
Data Presentation: Comparative Efficacy
The following table summarizes quantitative data from retrospective studies comparing the clinical efficacy of naloxegol and alvimopan in the management of postoperative ileus.
| Efficacy Endpoint | Naloxegol | Alvimopan | p-value | Study Population | Citation |
| Time to First Flatus (days) | 2 | 2 | 0.2 | 117 patients undergoing radical cystectomy | [1][2] |
| Incidence of Postoperative Ileus | 17% | 14% | 0.6 | 117 patients undergoing radical cystectomy | [1][2] |
| Median Postoperative Length of Stay (days) | 6 | 6 | 0.3 | 117 patients undergoing radical cystectomy | [1] |
| Return of Bowel Function (days) | 2.5 | 3.0 | < 0.05 (compared to control) | 715 patients undergoing cystectomy | |
| Incidence of Postoperative Ileus | 21.1% | 13.3% | < 0.05 (compared to control) | 715 patients undergoing cystectomy | |
| Hospital Length of Stay (days) | 7.5 | 6.5 | < 0.05 (compared to control) | 715 patients undergoing cystectomy |
Experimental Protocols
Detailed methodologies for key comparative studies are outlined below. It is important to note that the available head-to-head comparisons are retrospective in nature.
Retrospective Comparative Study in Radical Cystectomy Patients
-
Study Design: A retrospective review of 117 patients who underwent radical cystectomy and received either naloxegol or alvimopan as part of an enhanced recovery after surgery (ERAS) pathway.
-
Patient Population: Adult patients undergoing radical cystectomy.
-
Intervention:
-
Naloxegol Cohort (n=58): Received naloxegol postoperatively.
-
Alvimopan Cohort (n=59): Received alvimopan postoperatively.
-
-
Dosing Regimen:
-
Naloxegol: Specific dosing was not detailed in the abstract but is typically 25 mg once daily.
-
Alvimopan: Specific dosing was not detailed in the abstract but is typically 12 mg administered 30 minutes to 5 hours before surgery and twice daily thereafter.
-
-
Primary Outcome Measures:
-
Time to first flatus.
-
Incidence of postoperative ileus.
-
Postoperative length of hospital stay.
-
-
Data Analysis: Bivariate comparisons, negative binomial regression, and logistic regression were used to compare outcomes between the two groups.
Retrospective Comparative Study in Cystectomy and Urinary Diversion Patients
-
Study Design: A retrospective review of 715 patients who underwent cystectomy with urinary diversion. Patients were categorized into three groups: those who received naloxegol, those who received alvimopan, and a control group that received no mu-opioid antagonist.
-
Patient Population: Adult patients undergoing cystectomy with urinary diversion.
-
Intervention:
-
Naloxegol Cohort (n=57): Received perioperative naloxegol.
-
Alvimopan Cohort (n=278): Received perioperative alvimopan.
-
Control Cohort (n=380): Did not receive a perioperative mu-opioid antagonist.
-
-
Primary Outcome Measures:
-
Return of bowel function (in days).
-
Incidence of postoperative ileus.
-
Hospital length of stay.
-
-
Data Analysis: A multivariable analysis was conducted to compare the outcomes between the naloxegol and alvimopan groups.
Mechanism of Action and Signaling Pathways
Both naloxegol and alvimopan are peripherally acting mu-opioid receptor antagonists (PAMORAs). They selectively block the binding of opioid agonists to mu-opioid receptors in the gastrointestinal tract. This antagonism occurs without affecting the central analgesic effects of opioids, as these drugs have limited ability to cross the blood-brain barrier. The binding of opioids to enteric mu-opioid receptors inhibits acetylcholine release and suppresses propulsive contractions, leading to constipation and ileus. By blocking these receptors, naloxegol and alvimopan restore normal gut motility.
Below are diagrams illustrating the general signaling pathway of mu-opioid receptor activation and the mechanism of action of PAMORAs, as well as a workflow for a comparative clinical trial.
References
Head-to-Head Comparison: Naloxegol vs. Naldemedine for Opioid-Induced Constipation in Cancer Patients
A Comprehensive Guide for Researchers and Drug Development Professionals
Opioid-induced constipation (OIC) is a prevalent and distressing side effect for cancer patients receiving opioid analgesics for pain management. Peripherally acting mu-opioid receptor antagonists (PAMORAs) have emerged as a targeted therapy to alleviate OIC without compromising central analgesic effects. This guide provides a detailed head-to-head comparison of two leading oral PAMORAs, naloxegol and naldemedine, with a focus on their use in the oncology setting.
Mechanism of Action: A Shared Path with Structural Differences
Both naloxegol and naldemedine are peripherally acting mu-opioid receptor antagonists.[1][2] They function by selectively blocking the binding of opioids to mu-opioid receptors in the gastrointestinal tract.[3][4] This antagonism counteracts the opioid-induced reduction in gut motility, increased fluid absorption, and decreased intestinal secretions that lead to constipation.[4]
A key feature of both drugs is their limited ability to cross the blood-brain barrier. This peripheral restriction is crucial as it prevents interference with the centrally mediated analgesic effects of opioids, a primary concern in pain management for cancer patients.
Naloxegol is a PEGylated derivative of naloxone, meaning a polyethylene glycol (PEG) molecule is attached to the naloxone structure. This PEGylation increases the molecule's size and polarity, which, in addition to being a substrate for the P-glycoprotein (P-gp) efflux transporter, significantly restricts its passage across the blood-brain barrier.
Naldemedine is a derivative of naltrexone with a large, hydrophilic side chain. This structural modification, along with its affinity for the P-glycoprotein transporter, also results in negligible concentrations in the central nervous system at recommended doses.
Signaling Pathway of Opioid-Induced Constipation and PAMORA Intervention
The following diagram illustrates the mechanism of OIC and the point of intervention for naloxegol and naldemedine.
Clinical Efficacy in Cancer Patients: A Comparative Overview
Direct head-to-head clinical trials comparing naloxegol and naldemedine in cancer patients are limited. Therefore, this comparison is based on data from separate placebo-controlled and observational studies.
| Feature | Naloxegol | Naldemedine |
| Pivotal Trials in Cancer Patients | KODIAC-06 (terminated early due to low enrollment) | COMPOSE-4 & COMPOSE-5 |
| Dosage | 25 mg once daily (may be reduced to 12.5 mg if not tolerated) | 0.2 mg once daily |
| Administration | On an empty stomach (at least 30 minutes before or 2 hours after the first meal) | With or without food |
| Responder Rate (Spontaneous Bowel Movement - SBM) | In a real-world study, the response rate at 4 weeks was 72.4% in one population and 75.5% in another. | In the COMPOSE-4 trial, the SBM responder rate was 71.1% vs. 34.4% for placebo (P < .0001). |
| Time to First Post-Dose SBM | Mean time of 1.9 days in a real-world study. | Not explicitly reported in days in the provided cancer patient trial data. |
| Improvement in Stool Consistency | Significantly greater improvement compared to placebo. | Significantly greater improvement compared to placebo. |
| Reduction in Straining | Significantly greater improvement compared to placebo. | Significantly greater improvement compared to placebo. |
Safety and Tolerability Profile
Both naloxegol and naldemedine are generally well-tolerated, with the most common adverse events being gastrointestinal in nature.
| Adverse Event | Naloxegol | Naldemedine |
| Most Common Adverse Events | Abdominal pain, diarrhea, nausea, flatulence, vomiting, headache. | Diarrhea, abdominal pain, nausea, vomiting. |
| Gastrointestinal Perforation Risk | Contraindicated in patients with known or suspected GI obstruction or at increased risk of recurrent obstruction. Caution is advised in patients with conditions that could impair the integrity of the GI tract wall. | Contraindicated in patients with known or suspected GI obstruction or at increased risk of recurrent obstruction due to the potential for GI perforation. |
| Opioid Withdrawal Symptoms | Possible, with symptoms including hyperhidrosis, chills, diarrhea, abdominal pain, anxiety, irritability, and yawning. | Possible, with symptoms including sweating, chills, tearing, flushing, fever, feeling cold, abdominal pain, diarrhea, nausea, and vomiting. |
| Drug Interactions | Strong CYP3A4 inhibitors are contraindicated. Dose reduction is recommended with moderate CYP3A4 inhibitors. | Concomitant use with strong CYP3A4 inducers should be avoided. Caution is advised with CYP3A4 inhibitors. |
Experimental Protocols: A Look into the Clinical Trials
The methodologies of the key clinical trials provide insight into the evidence supporting the use of these drugs.
Naloxegol (Based on KODIAC Trial Designs)
The KODIAC program consisted of several Phase III, randomized, double-blind, placebo-controlled trials, primarily in patients with non-cancer pain, which supported the approval and use of naloxegol. A trial specifically in cancer patients (KODIAC-06) was initiated but terminated early due to recruitment challenges.
General KODIAC Protocol Outline:
-
Inclusion Criteria (General): Adult patients with chronic non-cancer pain on a stable dose of oral opioids with OIC (typically defined as <3 spontaneous bowel movements per week with associated symptoms).
-
Primary Endpoint: The primary efficacy endpoint in the KODIAC trials was the proportion of "responders," defined as patients having ≥3 SBMs per week and an increase of ≥1 SBM per week from baseline for a specified duration of the study.
-
Secondary Endpoints: Included time to first post-dose SBM, number of SBMs per week, stool consistency, and severity of straining.
-
Assessment Tools: Patient-reported outcomes were collected using validated questionnaires such as the Bowel Function Index (BFI), Patient Assessment of Constipation Symptoms (PAC-SYM), and Patient Assessment of Constipation Quality of Life (PAC-QOL).
Naldemedine (COMPOSE-4 Trial)
The COMPOSE-4 study was a Phase III, randomized, double-blind, placebo-controlled trial specifically in adult cancer patients with OIC.
-
Study Design: A 2-week, randomized, double-blind, placebo-controlled study.
-
Patient Population: Eligible adults with OIC and cancer were randomly assigned on a 1:1 basis to receive either naldemedine 0.2 mg or placebo once daily.
-
Primary Endpoint: The proportion of spontaneous bowel movement (SBM) responders, defined as having ≥3 SBMs per week and an increase of ≥1 SBM per week from baseline.
-
Secondary Endpoints: Included changes from baseline in the frequency of SBMs per week, SBMs with complete bowel evacuation per week, and SBMs without straining per week.
-
Assessment Tools: Patient diaries were used to record bowel movements and associated symptoms.
COMPOSE-4 Trial Workflow:
References
Validating Naloxegol's Peripheral Selectivity Compared to Naloxone: A Comparative Guide
This guide provides a detailed comparison of naloxegol and naloxone, focusing on the experimental data that validates naloxegol's selectivity for peripheral μ-opioid receptors. This targeted action allows naloxegol to treat opioid-induced constipation (OIC) without compromising the central analgesic effects of opioids, a key differentiator from the non-selective antagonist, naloxone.
Mechanism of Peripheral Selectivity
Naloxegol's peripheral restriction is attributed to two primary molecular modifications. Firstly, it is a pegylated derivative of naloxone. The addition of a polyethylene glycol (PEG) moiety increases the molecule's size and hydrophilicity, which significantly limits its ability to cross the blood-brain barrier (BBB).[1][2] Secondly, naloxegol is a substrate for the P-glycoprotein (P-gp) efflux transporter, an active pump at the BBB that expels certain xenobiotics from the central nervous system (CNS).[1][3] This active efflux mechanism further reduces CNS penetration. In contrast, naloxone is a lipophilic molecule that readily crosses the BBB and is not a substrate for P-gp, allowing it to antagonize opioid effects in both the central and peripheral nervous systems.[4] Preclinical studies have demonstrated that naloxegol's permeation of the BBB is 15-fold lower than that of naloxone.
Caption: Differential BBB penetration of naloxegol and naloxone.
Comparative In Vitro and In Vivo Data
The peripheral selectivity of naloxegol is further substantiated by in vitro binding affinities and in vivo functional assays.
| Parameter | Naloxegol | Naloxone | Reference |
| Human μ-Opioid Receptor Binding Affinity (Ki) | 7.42 nM | 1.1 - 2.3 nM | |
| Antagonism of Morphine-Induced Inhibition of GI Transit (ED50, oral, rat) | 23.1 mg/kg | 0.69 mg/kg | |
| Antagonism of Morphine-Induced Antinociception (Hot Plate Assay, ED50, oral, rat) | 55.4 mg/kg | 1.14 mg/kg |
While naloxone exhibits a slightly higher binding affinity for the μ-opioid receptor, the in vivo data from rat models clearly demonstrates naloxegol's preferential action in the periphery. The significantly lower dose of naloxegol required to counteract morphine's effects on gastrointestinal transit compared to its effect on central antinociception highlights its peripheral selectivity. Naloxone, in contrast, antagonizes both peripheral and central effects at similar dose ranges.
Signaling Pathway and Experimental Workflow
Both naloxegol and naloxone act as competitive antagonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, they prevent the downstream signaling cascade typically initiated by opioid agonists, which includes the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP).
Caption: Mu-opioid receptor signaling pathway antagonism.
The validation of peripheral selectivity typically involves a dual-assay approach in animal models. Central opioid effects are assessed using tests like the tail-flick or hot-plate test, which measure pain response latency. Peripheral effects, specifically on gastrointestinal motility, are evaluated using the charcoal meal transit test.
Caption: Experimental workflow for assessing peripheral selectivity.
Experimental Protocols
Mu-Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of naloxegol and naloxone for the human μ-opioid receptor.
-
Method: Competitive inhibition studies are performed using membranes from cells stably expressing the human μ-opioid receptor (e.g., HEK-293 cells). A radiolabeled opioid antagonist, such as [3H]naloxone or [3H]diprenorphine, is used as the ligand. Varying concentrations of the test compounds (naloxegol or naloxone) are incubated with the cell membranes and the radioligand. The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Tail-Flick Test (Central Antinociceptive Effect)
-
Objective: To assess the ability of naloxegol and naloxone to reverse opioid-induced analgesia, a centrally mediated effect.
-
Method: An animal, typically a rat or mouse, is gently restrained, and its tail is exposed to a source of thermal stimulus, such as a focused beam of light or immersion in warm water. The latency to a tail-flick response is recorded as a measure of the pain threshold. The animal is first treated with an opioid agonist (e.g., morphine) to induce analgesia, followed by the administration of naloxegol or naloxone. The degree to which the antagonist reverses the increased tail-flick latency is quantified.
Charcoal Meal Gastrointestinal Transit Assay (Peripheral Effect)
-
Objective: To evaluate the effect of naloxegol and naloxone on opioid-induced reduction in gastrointestinal motility.
-
Method: Animals are fasted prior to the experiment. An opioid agonist is administered to induce constipation. Subsequently, the test antagonist (naloxegol or naloxone) is given. After a set period, a charcoal meal (a suspension of charcoal in a non-absorbable medium like gum acacia) is administered orally. After a defined time, the animal is euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal front from the pylorus is measured and expressed as a percentage of the total length of the small intestine. This provides a quantitative measure of gastrointestinal transit.
References
A Comparative Analysis of Naloxegol Efficacy in Opioid-Induced Constipation Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of naloxegol's performance in treating opioid-induced constipation (OIC) in patients with chronic non-cancer pain and those with cancer-related pain. The information is supported by data from pivotal clinical trials and observational studies to aid in research and drug development.
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is designed to mitigate the constipating effects of opioids in the gastrointestinal tract without compromising their central analgesic effects.[1][2][3] Its efficacy has been evaluated in various patient populations, primarily in individuals with chronic non-cancer pain and, more recently, in patients with cancer.
Efficacy in Chronic Non-Cancer Pain
The foundational evidence for naloxegol's efficacy in the non-cancer pain population comes from two large, randomized, double-blind, placebo-controlled Phase 3 trials: KODIAC-04 and KODIAC-05.[4][5] These studies demonstrated that naloxegol, particularly at a 25 mg once-daily dose, was significantly more effective than placebo in increasing the number of spontaneous bowel movements (SBMs).
A pooled analysis of the KODIAC-04 and KODIAC-05 trials, encompassing 1337 patients with a mean age of 52 years and a mean duration of opioid use of 3.6 years, showed significantly higher response rates for both naloxegol 25mg and 12.5mg compared to placebo. The 25 mg dose also showed a higher response rate in patients with an inadequate response to laxatives. Furthermore, patients treated with naloxegol experienced their first post-dose SBM significantly sooner than those on placebo.
Table 1: Efficacy of Naloxegol in Patients with Chronic Non-Cancer Pain (KODIAC-04 & KODIAC-05 Pooled Data)
| Endpoint | Naloxegol 25 mg | Naloxegol 12.5 mg | Placebo |
| Responder Rate | 41.9% (p < 0.001 vs placebo) | 37.8% (p = 0.008 vs placebo) | 29.4% |
| Median Time to First Post-Dose SBM | 7.6 hours | 19.2 hours | 41.1 hours |
Note: The responder definition in the KODIAC trials was a mean increase in SBMs, at least 3 SBMs per week, efficacy in 9 of 12 weeks, and efficacy in 3 of the final 4 weeks of the study period.
Efficacy in Cancer-Related Pain
The evaluation of naloxegol in patients with cancer-related OIC has been conducted through real-world and observational studies, as the pivotal trials primarily focused on non-cancer pain.
A non-interventional, 4-week follow-up study in 24 French oncology and pain centers involving 124 patients with cancer pain and OIC reported a response rate of 73.4% at week 4. This study also noted a clinically relevant improvement in quality of life in 62.9% of patients. The median opioid dosage in this cohort was 60 mg of oral morphine or equivalent.
Another multinational, prospective, real-world observational study (NACASY) included 152 patients with cancer and OIC. Preliminary results showed that 61% of patients had a clinically significant improvement in their Bowel Function Index (BFI) score, and 33% achieved a BFI score of less than 30 after 4 weeks of treatment. The most common cancers in this patient group were lung, breast, and prostate.
A long-term, real-world study in Spain (KYONAL) followed 126 patients with cancer and OIC for 12 months. At the 12-month mark, 77.8% of patients were responders to naloxegol treatment.
Table 2: Efficacy of Naloxegol in Patients with Cancer-Related Pain
| Study | Patient Population | Key Efficacy Endpoint | Result |
| French Real-World Study | 124 patients with cancer pain and OIC | Response rate at 4 weeks | 73.4% |
| NACASY Observational Study | 152 patients with cancer and OIC | Change in Bowel Function Index (BFI) score at 4 weeks | 61% of patients had a ≥12 point improvement |
| KYONAL Long-Term Study | 126 patients with cancer and OIC | Responder rate at 12 months | 77.8% |
It is important to note that direct comparisons of efficacy between the non-cancer and cancer pain populations are challenging due to differences in study design (randomized controlled trials vs. observational studies), patient characteristics, and endpoint definitions. However, the available data suggests that naloxegol is an effective treatment for OIC in both patient populations.
Experimental Protocols
KODIAC-04 and KODIAC-05 (Chronic Non-Cancer Pain)
-
Study Design : These were two identical, 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Inclusion Criteria : Adult patients with chronic non-cancer pain on a stable opioid regimen (at least 4 weeks) and confirmed OIC (fewer than 3 SBMs per week).
-
Exclusion Criteria : Evidence of bowel obstruction or conditions that increased the risk of bowel perforation.
-
Treatment Arms : Patients were randomized to receive naloxegol 25 mg, naloxegol 12.5 mg, or placebo once daily.
-
Primary Endpoint : The primary endpoint was the percentage of responders, defined as having at least 3 SBMs per week and an increase of at least 1 SBM per week from baseline for at least 9 out of the 12 weeks of the study and for 3 of the last 4 weeks.
-
Secondary Endpoints : Included time to first post-dose SBM, number of SBMs per week, and improvements in straining and stool consistency.
French Real-World Study (Cancer Pain)
-
Study Design : A non-interventional, 4-week follow-up study conducted in 24 French oncology and pain centers.
-
Inclusion Criteria : Adult patients (≥ 18 years) being treated with opioids for cancer pain who initiated naloxegol for OIC with an inadequate response to laxatives.
-
Primary Endpoint : The primary outcome was the response rate to naloxegol at 4 weeks.
-
Quality of Life Assessment : The Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaire was used to measure changes in quality of life.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of naloxegol and a typical experimental workflow for a clinical trial evaluating its efficacy.
Caption: Signaling pathway of naloxegol in the central and peripheral nervous systems.
Caption: Generalized workflow for a randomized controlled trial of naloxegol.
Conclusion
Naloxegol has demonstrated significant efficacy in treating OIC in a broad population of patients with chronic non-cancer pain, as evidenced by large, well-controlled clinical trials. Emerging real-world evidence also supports its effectiveness and tolerability in patients with cancer-related OIC. While direct comparative studies are lacking, the available data suggest that naloxegol is a valuable therapeutic option for managing OIC across these different patient populations, thereby improving quality of life without compromising opioid-mediated analgesia. Further research, including head-to-head trials, would be beneficial to delineate any potential differences in response between these patient groups.
References
- 1. Naloxegol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Naloxegol Oxalate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. AstraZeneca announces top-line phase III results from naloxegol pivotal trials in patients with opioid-induced constipation [astrazeneca.com]
Naloxegol: A Comparative Cost-Effectiveness Analysis Against Other PAMORAs for Opioid-Induced Constipation
This guide presents a comprehensive cost-effectiveness analysis of naloxegol compared to other peripherally acting mu-opioid receptor antagonists (PAMORAs) for the management of opioid-induced constipation (OIC). Tailored for researchers, scientists, and professionals in drug development, this document provides an objective comparison of performance, supported by experimental data, to inform clinical and economic evaluations.
Mechanism of Action of PAMORAs
Opioid-induced constipation is a common and often debilitating side effect of opioid therapy. Opioids exert their analgesic effects by binding to mu-opioid receptors in the central nervous system. However, they also bind to mu-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and reduced secretions, which collectively result in constipation.
Peripherally acting mu-opioid receptor antagonists (PAMORAs), including naloxegol, methylnaltrexone, and naldemedine, are designed to selectively block these peripheral mu-opioid receptors in the gut.[1] Due to their limited ability to cross the blood-brain barrier, they do not interfere with the central analgesic effects of opioids. By antagonizing the peripheral receptors, PAMORAs help to restore normal bowel function.
Quantitative Data Comparison
The following tables provide a structured summary of quantitative data from key studies comparing the cost-effectiveness and efficacy of naloxegol with other PAMORAs.
Table 1: Cost-Effectiveness of Naloxegol versus Subcutaneous Methylnaltrexone
| Metric | Naloxegol | Subcutaneous Methylnaltrexone | Study Population |
| Cost per Patient (Hospital Setting) | $193.16 less than methylnaltrexone | - | Hospitalized adult patients with OIC[2][3][4] |
| Cost per Bowel Movement (Critically Ill) | $21.74 | $170.00 | Critically ill adult patients with OIC[5] |
Table 2: Efficacy of Naloxegol versus Placebo (KODIAC-04 & KODIAC-05 Trials)
| Outcome | Naloxegol (25 mg) | Placebo | p-value | Study |
| Responder Rate (KODIAC-04) | 44.4% | 29.4% | 0.001 | |
| Responder Rate (KODIAC-05) | 39.7% | 29.3% | 0.021 | |
| Median Time to First Post-Dose Spontaneous Bowel Movement (KODIAC-04) | 6 hours | 36 hours | <0.001 | |
| Median Time to First Post-Dose Spontaneous Bowel Movement (KODIAC-05) | 12 hours | 37 hours | <0.001 |
Table 3: Indirect Comparison of Naloxegol and Naldemedine
| Comparison | Relative Risk (RR) [95% CI] | Note |
| Naldemedine vs. Naloxegol | 0.79 [0.63 to 0.99] | Indirect treatment comparison from a NICE appraisal |
Experimental Protocols
Detailed methodologies of the key clinical studies are provided below to allow for critical appraisal of the evidence.
1. Head-to-Head Comparison of Oral Naloxegol vs. Subcutaneous Methylnaltrexone in a Hospital Setting
-
Study Design: This was a multicenter, retrospective chart review.
-
Patient Population: The study included 330 hospitalized adult patients (aged 18 years or older) who had received either oral naloxegol or subcutaneous methylnaltrexone for OIC. A key inclusion criterion was the receipt of at least 30 morphine milligram equivalents of an opioid in the 24 hours preceding the first PAMORA dose.
-
Intervention and Comparator: The two treatment arms were oral naloxegol and subcutaneous methylnaltrexone.
-
Primary Outcome: The primary measure of efficacy was the achievement of a bowel movement (BM) within 48 hours of the initial dose.
-
Secondary Outcomes: These included the proportion of patients with a BM within 24 hours, the median time to the first BM, the use of antimotility agents, the cost of the PAMORA per patient, and the rate of switching to an alternative PAMORA due to lack of efficacy.
2. KODIAC-04 and KODIAC-05 Phase 3 Trials: Naloxegol vs. Placebo
-
Study Design: These were two identically designed, 12-week, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: The trials enrolled adult outpatients with non-cancer pain experiencing OIC, which was defined as having fewer than three spontaneous bowel movements (SBMs) per week.
-
Intervention and Comparator: Patients were randomly assigned to receive once-daily oral naloxegol (12.5 mg or 25 mg) or a matching placebo.
-
Primary Outcome: The primary efficacy endpoint was the response rate over the 12-week treatment period. A "responder" was defined as a patient who experienced three or more SBMs per week and an increase of at least one SBM from their baseline frequency for a minimum of nine out of the 12 weeks, including for at least three of the final four weeks of the study.
-
Secondary Outcomes: Key secondary endpoints included the time to the first post-dose SBM and the average number of days per week with at least one SBM.
3. Cost-Effectiveness Model of Naloxegol in the UK
-
Study Design: A cost-effectiveness analysis was conducted using a decision-analytic model from the perspective of the UK National Health Service.
-
Model Structure: The model consisted of a decision tree for the first four weeks of treatment, followed by a Markov model with a 4-week cycle length over a five-year time horizon.
-
Health States: The Markov model incorporated several health states: 'OIC', 'non-OIC (on treatment)', 'non-OIC (untreated)', and 'death'.
-
Data Sources: Data on treatment efficacy, transition probabilities between health states, the frequency of adverse events, and patient utility values were sourced from two phase III clinical trials with a 12-week follow-up. Information on resource utilization was gathered from a UK-based burden of illness study and surveys of physicians.
-
Outcome: The primary outcome of the model was the incremental cost-effectiveness ratio (ICER) per quality-adjusted life-year (QALY) gained.
Visualizations
The following diagrams illustrate the signaling pathway of PAMORAs and a typical experimental workflow for a comparative study.
Caption: Mechanism of Action of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs).
Caption: Retrospective Study Workflow for Naloxegol vs. Methylnaltrexone.
References
- 1. The Use of Peripheral μ-Opioid Receptor Antagonists (PAMORA) in the Management of Opioid-Induced Constipation: An Update on Their Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Impact of oral naloxegol vs subcutaneous methylnaltrexone in treatment of opioid-induced constipation in the hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. firstwordpharma.com [firstwordpharma.com]
In Vitro Binding Affinity of Naloxegol Compared to Other Opioid Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding performance of naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), with other key opioid antagonists. The information is supported by experimental data from various studies to assist researchers in evaluating its pharmacological profile.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of naloxegol and other selected opioid antagonists for the mu (µ), kappa (κ), and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor Subtype | Ki (nM) | Antagonist Type | Reference |
| Naloxegol | µ-opioid | 7.42 | Competitive | [1][2] |
| κ-opioid | 8.65 | Partial Agonist | [1][2] | |
| δ-opioid | 203.0 | Weak Antagonist | [1] | |
| Naloxone | µ-opioid | 1.518 - 2.3 | Competitive | |
| Naltrexone | µ-opioid | ~0.1 - 1 | Competitive | |
| Methylnaltrexone | µ-opioid | 37 (KB value) | Competitive | |
| Naldemedine | µ-opioid | Not specified as Ki | Noncompetitive |
Note: Data for naltrexone and some other antagonists were not found in a single comparative study with naloxegol under identical conditions. The provided Ki for naloxone is from a separate study for comparative context.
Experimental Protocols
A detailed methodology for a representative in vitro radioligand binding assay to determine the binding affinity of opioid antagonists is provided below. This protocol is based on common practices described in the cited literature.
Radioligand Competition Binding Assay for Opioid Receptors
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., naloxegol) for a specific opioid receptor subtype (e.g., µ-opioid receptor).
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor of interest.
-
Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptors).
-
Test Compounds: Naloxegol and other opioid antagonists of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist like naloxone (e.g., 10 µM).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound.
-
The cell membrane preparation.
-
Control wells are included for total binding (no competitor) and non-specific binding (high concentration of a non-radiolabeled antagonist).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of a G-protein coupled µ-opioid receptor upon agonist binding and its inhibition by an antagonist like naloxegol.
Caption: Mu-opioid receptor signaling pathway and antagonist action.
Experimental Workflow for In Vitro Binding Assay
This diagram outlines the key steps involved in a typical radioligand competition binding assay.
Caption: Workflow of a radioligand competition binding assay.
References
A Head-to-Head on Safety: Naloxegol vs. Methylnaltrexone for Opioid-Induced Constipation
For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of peripherally acting mu-opioid receptor antagonists (PAMORAs) is paramount. This guide provides a comparative review of two prominent PAMORAs, naloxegol (Movantik®) and methylnaltrexone (Relistor®), focusing on their safety profiles as evidenced by clinical trial data.
Naloxegol and methylnaltrexone are designed to mitigate opioid-induced constipation (OIC), a common and often distressing side effect of opioid therapy, without compromising the central analgesic effects of opioids. Their peripherally restricted action is key to their therapeutic benefit and also shapes their adverse event profiles. This review synthesizes safety data from various clinical studies to offer a comparative perspective for the scientific community.
Comparative Safety Profile: A Tabular Overview
The following table summarizes the incidence of common adverse events reported in clinical trials for naloxegol and methylnaltrexone. It is important to note that direct head-to-head comparative trials are limited, and the data presented are aggregated from separate placebo-controlled and active-comparator studies.
| Adverse Event Category | Naloxegol (Oral) | Methylnaltrexone (Subcutaneous & Oral) | Placebo |
| Gastrointestinal | |||
| Abdominal Pain | 17.8% - 21%[1][2][3][4] | 8.0% - 29%[5] | 3.3% - 8.5% |
| Diarrhea | 12.9% - 13% | 6.0% - 12% | 3.5% - 5.9% |
| Nausea | 9.4% - 12% | 6.8% - 12% | 4.1% - 9.0% |
| Flatulence | 6.9% - 13% | 13% | 1.1% |
| Vomiting | 2.5% - 3.7% | 7% | - |
| Nervous System | |||
| Headache | 9.0% | ≥ 2% | 4.8% |
| Dizziness | - | ≥ 5% | - |
| Other | |||
| Hyperhidrosis (Sweating) | Present | ≥ 2% | - |
| Chills | Present | ≥ 1% | - |
| Opioid Withdrawal Symptoms* | <1% - 3% | Present | - |
| Cardiovascular | |||
| Major Adverse Cardiovascular Events (MACE) | No increased risk compared to placebo | No evidence of increased risk | - |
Note: Symptoms of opioid withdrawal for both drugs can include hyperhidrosis, chills, diarrhea, abdominal pain, anxiety, and yawning.
Experimental Protocols: A Look at Key Clinical Trial Methodologies
The safety and efficacy of naloxegol and methylnaltrexone have been established through rigorous, randomized, double-blind, placebo-controlled clinical trials. Below are representative experimental protocols for each drug.
Naloxegol: The KODIAC Clinical Trial Program
A cornerstone of naloxegol's development was the KODIAC (Konstipation Assessment of Daily Dosing with Intestinal Action and Comfort) program, which included several Phase III studies.
KODIAC-04 and KODIAC-05 Study Design:
-
Objective: To evaluate the efficacy and safety of naloxegol in patients with non-cancer pain and OIC.
-
Design: Two identical, 12-week, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Adult outpatients with non-cancer pain on stable opioid therapy (30-1000 morphine milligram equivalents/day) for at least 4 weeks and experiencing OIC.
-
Intervention: Patients were randomized to receive a daily oral dose of 12.5 mg or 25 mg of naloxegol, or placebo.
-
Primary Efficacy Endpoint: The 12-week response rate, defined as ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM for at least 9 of the 12 weeks and for at least 3 of the final 4 weeks.
-
Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests throughout the study. Cardiovascular safety was a key focus, with adjudication of major adverse cardiovascular events (MACE).
Methylnaltrexone: Phase III Trial in Advanced Illness
The initial approval of subcutaneous methylnaltrexone was based on studies in patients with advanced illness and OIC.
Pivotal Phase III Study Design:
-
Objective: To determine the efficacy and safety of subcutaneous methylnaltrexone for the treatment of OIC in patients with advanced illness.
-
Design: A double-blind, randomized, placebo-controlled trial with a subsequent open-label extension.
-
Participants: Patients with advanced illness receiving palliative care who had OIC despite laxative therapy.
-
Intervention: Patients were randomized to receive subcutaneous injections of methylnaltrexone (0.15 mg/kg) or placebo every other day for two weeks.
-
Co-Primary Efficacy Endpoints:
-
Proportion of patients with a rescue-free bowel movement within 4 hours of the first dose.
-
Proportion of patients with a rescue-free bowel movement within 4 hours of at least two of the first four doses.
-
-
Safety Assessments: Monitoring for AEs, SAEs, pain scores (to ensure no reversal of central analgesia), and signs of opioid withdrawal.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs).
Caption: Representative Experimental Workflow of a Phase III Clinical Trial for OIC.
Discussion of Safety Findings
Both naloxegol and methylnaltrexone are generally well-tolerated, with the most common adverse events being gastrointestinal in nature. These events, including abdominal pain, diarrhea, and nausea, are often mild to moderate in severity and tend to occur early in treatment. The incidence of these gastrointestinal side effects is a key differentiator in the safety profiles of these drugs compared to placebo.
A critical safety consideration for PAMORAs is the potential for gastrointestinal perforation. Both naloxegol and methylnaltrexone carry warnings regarding this risk, particularly in patients with known or suspected lesions of the gastrointestinal tract. However, in the large clinical trial programs, adjudicated cases of bowel perforation were not reported.
Another important aspect of the safety profile is the risk of inducing opioid withdrawal symptoms. Because these drugs are designed to be peripherally restricted, they should not interfere with the central analgesic effects of opioids. Clinical studies have shown that pain scores and daily opioid doses remained stable during treatment with both naloxegol and methylnaltrexone. While symptoms consistent with opioid withdrawal have been reported, the incidence is generally low.
Cardiovascular safety is a significant concern for any new therapeutic agent. Comprehensive analyses of the clinical trial data for both naloxegol and methylnaltrexone have not shown an increased risk of major adverse cardiovascular events compared to placebo or usual care.
Conclusion
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally acting μ-opioid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Non-Inferiority of Naloxegol to Subcutaneous Methylnaltrexone for Opioid-Induced Constipation
This guide provides a comparative analysis of oral naloxegol and subcutaneous methylnaltrexone, two peripherally acting mu-opioid receptor antagonists (PAMORAs) utilized in the management of opioid-induced constipation (OIC). The following sections present a synthesis of clinical data, experimental methodologies, and relevant physiological pathways to assist researchers, scientists, and drug development professionals in evaluating these therapeutic agents.
Comparative Efficacy and Safety
Clinical investigations have been conducted to assess the non-inferiority of naloxegol compared to subcutaneous methylnaltrexone in treating OIC. These studies provide valuable data on the relative efficacy and safety profiles of these two drugs.
A multicenter retrospective chart review established that oral naloxegol was non-inferior to subcutaneous methylnaltrexone in achieving a bowel movement (BM) within 48 hours.[1][2][3][4] The study reported a risk difference of -4.6% with a 90% confidence interval of -13.6% to 4.5% (P = 0.028), meeting the prespecified non-inferiority margin of 15%.[1] The non-inferiority of naloxegol was also demonstrated for achieving a BM within 24 hours and for the time to first BM.
Another retrospective analysis focusing on critically ill patients also concluded that enteral naloxegol is non-inferior to subcutaneous methylnaltrexone, with a 10% non-inferiority margin (Wald statistic = 1.67; P = 0.047).
From a safety perspective, one study noted that the use of antimotility agents was higher in the naloxegol group. Additionally, in this particular study, two patients who were initially treated with naloxegol were subsequently switched to methylnaltrexone due to treatment failure, a scenario not observed in the methylnaltrexone group.
Cost-effectiveness is another important consideration. One study highlighted that naloxegol was associated with a lower cost per patient compared to methylnaltrexone. A separate analysis in critically ill patients also pointed to a significant cost-saving potential with naloxegol.
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from comparative studies.
Table 1: Efficacy of Naloxegol vs. Subcutaneous Methylnaltrexone in Hospitalized Patients
| Outcome | Naloxegol (n=110) | Methylnaltrexone (n=220) | Statistical Analysis |
| Bowel Movement within 48 hours | 68.2% | 72.7% | Risk Difference: -4.6% (90% CI: -13.6% to 4.5%); P = 0.028 |
| Bowel Movement within 24 hours | Non-inferior | - | - |
| Time to First Bowel Movement | Non-inferior | - | - |
Source: Adapted from a multicenter retrospective chart review.
Table 2: Efficacy of Naloxegol vs. Subcutaneous Methylnaltrexone in Critically Ill Patients
| Outcome | Naloxegol (n=110) | Methylnaltrexone (n=51) | Statistical Analysis |
| Median Time to First Bowel Movement (hours) | 23.7 | 18.3 | Non-inferior (Wald statistic = 1.67; P = 0.047) |
| Average Bowel Movements in 72 hours | 3.9 | 3.8 | - |
Source: Adapted from a retrospective analysis in critically ill patients.
Experimental Protocols
The clinical data presented are primarily derived from retrospective analyses of patient records. The methodologies of these key studies are outlined below.
Multicenter Retrospective Chart Review
This study aimed to evaluate the comparative efficacy, safety, and cost of oral naloxegol versus subcutaneous methylnaltrexone for OIC in a hospital setting.
-
Study Design: A multicenter retrospective chart review.
-
Patient Population: Included adult inpatients who received either oral naloxegol or subcutaneous methylnaltrexone. Patients were required to be at least 18 years old, admitted to the hospital for at least 48 hours after the first PAMORA dose, and have either an outpatient opioid prescription or have received at least 30 morphine milligram equivalents in the 24 hours prior to the first dose.
-
Inclusion Criteria: Age ≥18 years, hospital admission for ≥48 hours post-PAMORA dose, and recent opioid use.
-
Exclusion Criteria: Patients with a nil per os (NPO) status were among the most common exclusions.
-
Primary Outcome: The primary endpoint was the achievement of a bowel movement within 48 hours of the first PAMORA dose.
-
Secondary Outcomes: These included achieving a bowel movement within 24 hours, the time to the first bowel movement, the use of antimotility agents, the cost of the PAMORA per patient, and the rate of switching to the other PAMORA due to treatment failure.
Retrospective Analysis in Critically Ill Patients
This study focused on evaluating the efficacy of enteral naloxegol versus subcutaneous methylnaltrexone for the management of OIC in a critically ill patient population.
-
Study Design: A retrospective analysis.
-
Patient Population: Adult patients admitted to the Intensive Care Unit (ICU) who had received a parenteral opioid infusion for at least 4 hours and had not had a bowel movement in the 48 hours preceding the administration of naloxegol or methylnaltrexone.
-
Primary Outcome: The primary outcome was the time to the first bowel movement from the initiation of naloxegol or methylnaltrexone therapy.
-
Secondary Outcomes: Secondary endpoints included the number of bowel movements within 72 hours of administration, the length of stay in the ICU, and a cost-effectiveness analysis.
Signaling Pathways and Experimental Workflows
To further understand the context of these clinical comparisons, the following diagrams illustrate the mechanism of action of PAMORAs and a typical clinical trial workflow for OIC treatments.
References
A Comparative Meta-Analysis of Naloxegol Oxalate for Opioid-Induced Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for naloxegol oxalate, a peripherally acting mu-opioid receptor antagonist (PAMORA) for the treatment of opioid-induced constipation (OIC). It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform research and drug development in this area.
Mechanism of Action: Targeting the Periphery
Opioids exert their analgesic effects by binding to mu-opioid receptors in the central nervous system (CNS). However, they also bind to mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility and secretion, which results in constipation.[1][2] Naloxegol is a PEGylated derivative of naloxone, an opioid antagonist.[2][3] This PEGylation limits its ability to cross the blood-brain barrier, thereby allowing it to antagonize peripheral mu-opioid receptors in the GI tract without compromising the central analgesic effects of opioids.[4]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov:443]
- 3. Protocol for a randomised control trial of methylnaltrexone for the treatment of opioid-induced constipation and gastrointestinal stasis in intensive care patients (MOTION) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal Procedures for Naloxegol Oxalate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of naloxegol oxalate, a peripherally acting mu-opioid receptor antagonist. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Regulatory and Safety Overview
This compound is not a controlled substance in the United States. The Drug Enforcement Administration (DEA) removed naloxegol and its salts from the schedules of the Controlled Substances Act (CSA) in January 2015.[1][2][3][4][5] This declassification simplifies disposal procedures, as the stringent requirements for controlled substances do not apply. However, proper disposal is still necessary to mitigate potential environmental impact.
Safety Data Sheets (SDS) for this compound indicate that the substance should not be discharged into sewer systems or allowed to contaminate water, foodstuffs, feed, or seed. The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.
Quantitative Data on this compound Properties
For safe handling and disposal, it is essential to be aware of the chemical and physical properties of this compound. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₅NO₁₅ | MedKoo Biosciences |
| Molecular Weight | 741.83 g/mol | MedKoo Biosciences |
| Solubility in Ethanol | ~33 mg/mL | Cayman Chemical |
| Solubility in DMSO | ~20 mg/mL | Cayman Chemical |
| Solubility in Dimethyl Formamide | ~16 mg/mL | Cayman Chemical |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound from a research or laboratory setting. This procedure is synthesized from safety data sheets and general guidelines for non-hazardous pharmaceutical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handle this compound in a well-ventilated area to avoid dust formation and inhalation.
-
In case of a spill, avoid breathing dust and vapors. Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound waste, including expired material, unused experimental samples, and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical properties of this compound.
3. Disposal through a Licensed Waste Management Vendor:
-
The most appropriate and compliant method for the final disposal of this compound is through a licensed and reputable hazardous waste management vendor.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste container.
-
The vendor will transport the waste to a permitted facility for destruction, typically via controlled incineration.
4. Controlled Incineration (to be performed by a licensed facility):
-
While the end-user will not perform the incineration, it is important to understand the process. Controlled incineration is the recommended method for the complete destruction of many pharmaceuticals.
-
This process involves high-temperature combustion (typically 850-1200°C) in a dual-chamber incinerator to ensure the complete destruction of the active pharmaceutical ingredient.
-
Incineration facilities are equipped with flue gas scrubbing technology to neutralize and remove harmful byproducts of combustion before they are released into the atmosphere.
5. Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol, then water).
-
The rinsate should be collected and disposed of as chemical waste along with the this compound.
-
After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations and the packaging material. Combustible packaging materials may also be incinerated.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and chemical stewardship. Always consult your institution's specific guidelines and your local regulations for pharmaceutical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
